molecular formula C41H77N3O4S4 B15135241 9322-O16B

9322-O16B

货号: B15135241
分子量: 804.3 g/mol
InChI 键: RNUDNMKQWDJFAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9322-O16B is a useful research compound. Its molecular formula is C41H77N3O4S4 and its molecular weight is 804.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C41H77N3O4S4

分子量

804.3 g/mol

IUPAC 名称

2-(dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate

InChI

InChI=1S/C41H77N3O4S4/c1-4-6-8-10-12-14-16-18-20-22-35-49-51-37-33-47-40(45)25-30-43(28-24-29-44-32-27-42-39(44)3)31-26-41(46)48-34-38-52-50-36-23-21-19-17-15-13-11-9-7-5-2/h27,32H,4-26,28-31,33-38H2,1-3H3

InChI 键

RNUDNMKQWDJFAS-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN1C=CN=C1C)CCC(=O)OCCSSCCCCCCCCCCCC

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 9322-O16B Ionizable Lipid for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of advanced drug delivery has been revolutionized by the advent of ionizable lipids, a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Among these, the ionizable lipid 9322-O16B has emerged as a significant tool, particularly in the ex vivo engineering of immune cells for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its application in LNP-mediated mRNA delivery, and detailed protocols for its use in generating Chimeric Antigen Receptor (CAR) macrophages.

This compound is an ionizable cationic lipid that has been effectively utilized in the generation of LNPs for the in vitro delivery of messenger RNA (mRNA). Notably, LNPs incorporating this compound have been instrumental in the development of anti-CD19 CAR macrophages, which have demonstrated significant anticancer activity. This lipidoid is recognized for its efficiency in delivering anti-CD19 CAR mRNA to murine primary macrophages, proving more effective than conventional transfection reagents like Lipofectamine 2000 (LPF2K) and the well-known ionizable lipid MC3.

Chemical and Physical Properties

The chemical structure and properties of this compound are pivotal to its function in mRNA delivery. As an ionizable lipid, its charge is pH-dependent, a characteristic that is crucial for both the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.

PropertyValueReference
Formal Name bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(2-methyl-1H-imidazol-1-yl)propyl)azanediyl)dipropionate
CAS Number 2909427-23-0
Chemical Formula C₄₁H₇₇N₃O₄S₄
Molecular Weight 804.3 g/mol
Purity ≥95%
Solubility Soluble in Chloroform and Ethanol

Mechanism of Action in LNP-Mediated mRNA Delivery

The efficacy of this compound in mRNA delivery is attributed to the sophisticated mechanism of action of the LNPs it helps to form. This process can be broken down into several key stages, from formulation to intracellular delivery and cargo release.

A defining feature of the this compound lipid is the presence of disulfide bonds in its structure. These bonds are designed to be cleaved in the reducing environment of the cell's cytoplasm, facilitating the breakdown of the LNP and the release of its mRNA cargo. This bioreducible characteristic enhances the efficiency of mRNA delivery and is a key aspect of its design.

The general mechanism for LNP-mediated mRNA delivery is as follows:

  • Encapsulation: At an acidic pH during formulation, the ionizable lipid this compound becomes protonated (positively charged). This allows for the electrostatic interaction with the negatively charged mRNA, leading to its efficient encapsulation within the core of the LNP.

  • Cellular Uptake: The LNPs, once administered, circulate and are taken up by target cells, typically through endocytosis.

  • Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of the ionizable lipid, which in turn interacts with the endosomal membrane, causing destabilization and eventual rupture. This allows the LNP to escape the endosome and release its mRNA cargo into the cytoplasm.

  • mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest, in this case, the anti-CD19 Chimeric Antigen Receptor.

LNP_Mechanism cluster_formulation LNP Formulation (Acidic pH) cluster_extracellular Extracellular Space (Neutral pH) cluster_intracellular Intracellular Pathway mRNA mRNA LNP_Formation Self-Assembly into LNP mRNA->LNP_Formation 9322_O16B_Protonated This compound (Positively Charged) 9322_O16B_Protonated->LNP_Formation LNP LNP with Encapsulated mRNA LNP_Formation->LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Uptake Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome LNP_in_Endosome LNP in Endosome Endosome->LNP_in_Endosome Protonation_in_Endosome This compound Protonation LNP_in_Endosome->Protonation_in_Endosome pH drop Endosomal_Escape Endosomal Escape Protonation_in_Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation CAR_Protein CAR Protein Synthesis Translation->CAR_Protein

Figure 1. LNP-mediated mRNA delivery workflow.

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the use of this compound in the generation of CAR macrophages.

LNP Formulation for mRNA Delivery

This protocol details the preparation of LNPs encapsulating anti-CD19 CAR mRNA using this compound.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Anti-CD19 CAR mRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

The Core Mechanism of BAMEA-O16B in Lipid Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of mRNA-based therapeutics and CRISPR/Cas9 gene editing technologies has underscored the critical need for safe and effective delivery vehicles. BAMEA-O16B, a novel bioreducible and ionizable cationic lipid, has emerged as a highly efficient component of lipid nanoparticles (LNPs) for the intracellular delivery of nucleic acid payloads. This technical guide provides a comprehensive overview of the mechanism of action of BAMEA-O16B-containing LNPs, with a particular focus on their formulation, cellular uptake, endosomal escape, and payload release. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer a thorough resource for researchers in the field of drug delivery and gene therapy.

Introduction to BAMEA-O16B and its Role in LNPs

BAMEA-O16B is a disulfide bond-containing ionizable cationic lipid designed for the formulation of LNPs that can efficiently encapsulate and deliver nucleic acid therapeutics such as mRNA and single-guide RNA (sgRNA).[1][2][3] Its unique bioreducible nature is central to its mechanism of action, enabling a triggered release of the payload within the reductive intracellular environment.[2][3][4]

LNPs formulated with BAMEA-O16B typically consist of four main components:

  • Ionizable Cationic Lipid (BAMEA-O16B): Interacts with the negatively charged nucleic acid backbone to facilitate encapsulation and mediates endosomal escape.[5][6]

  • Zwitterionic Phospholipid (e.g., DOPE): A helper lipid that aids in the formation of the lipid bilayer and can facilitate endosomal escape.

  • Cholesterol: Provides stability to the LNP structure.[7]

  • PEG-lipid (e.g., DSPE-mPEG): Prevents aggregation of LNPs and reduces immunogenicity, prolonging circulation time in vivo.[5]

The following diagram illustrates the general structure of a BAMEA-O16B LNP encapsulating an mRNA payload.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) BAMEA BAMEA-O16B mRNA mRNA BAMEA->mRNA Encapsulation DOPE DOPE Cholesterol Cholesterol PEG PEG-Lipid

Caption: General structure of a BAMEA-O16B LNP.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The therapeutic efficacy of BAMEA-O16B LNPs hinges on a multi-step process that ensures the protected delivery of the nucleic acid payload to the cytosol of target cells.

Cellular Uptake via Endocytosis

BAMEA-O16B LNPs primarily enter cells through the endocytosis pathway.[5][6] The positively charged surface of the LNPs at physiological pH facilitates interaction with the negatively charged cell membrane, triggering their engulfment into endosomes.

Endosomal Escape: The Critical Hurdle

Once inside the endosome, the acidic environment triggers the protonation of the tertiary amine groups of BAMEA-O16B, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and eventual rupture, a process often referred to as the "proton sponge effect."[8]

Crucially, the bioreducible disulfide bond within the BAMEA-O16B structure is cleaved in the reductive environment of the cytosol.[4] This cleavage is thought to further destabilize the LNP, leading to the efficient release of its nucleic acid payload into the cytoplasm.[2][4]

The following diagram illustrates the proposed mechanism of endosomal escape.

Endosomal_Escape cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP_Endosome BAMEA-O16B LNP Protonation Protonation of BAMEA-O16B LNP_Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Endosomal_Rupture Endosomal Rupture Membrane_Interaction->Endosomal_Rupture Cytosol Cytosol (Reductive Environment) Endosomal_Rupture->Cytosol Escape Disulfide_Cleavage Disulfide Bond Cleavage Cytosol->Disulfide_Cleavage Payload_Release Payload Release (mRNA/sgRNA) Disulfide_Cleavage->Payload_Release

Caption: Mechanism of endosomal escape and payload release.

Quantitative Data Summary

The performance of BAMEA-O16B LNPs has been evaluated in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy
Cell LinePayloadTransfection EfficiencyOutcomeReference
HEK293-GFPCas9 mRNA/sgRNAUp to 90%GFP knockout[4]
HeLaRFP mRNAUp to 90% (at 160 ng/mL)RFP expression[4]
HeLaCas9 mRNA/sgHPV18Significant growth inhibitionApoptosis of cancer cells[2]
Table 2: In Vivo Efficacy
Animal ModelPayloadTarget OrganKnockdown EfficiencyOutcomeReference
C57BL/6 MiceCas9 mRNA/sgPCSK9Liver~80%Reduction of serum PCSK9[5][6]

Detailed Experimental Protocols

The following are generalized protocols for the formulation and evaluation of BAMEA-O16B LNPs, based on commonly cited methodologies.

LNP Formulation Protocol

This protocol describes the formulation of BAMEA-O16B LNPs using a microfluidic mixing method.

Materials:

  • BAMEA-O16B in ethanol

  • DOPE in ethanol

  • Cholesterol in ethanol

  • DSPE-mPEG in ethanol

  • mRNA/sgRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture by combining BAMEA-O16B, DOPE, cholesterol, and DSPE-mPEG in ethanol at a specified molar ratio.

  • Prepare the nucleic acid solution by dissolving the mRNA/sgRNA in the acidic aqueous buffer.

  • Set the flow rates on the microfluidic device, typically with a higher flow rate for the aqueous phase compared to the lipid phase (e.g., 3:1 ratio).

  • Load the lipid mixture and the nucleic acid solution into separate syringes and place them on the syringe pumps of the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

The following diagram outlines the LNP formulation workflow.

LNP_Formulation_Workflow Lipid_Prep Prepare Lipid Mixture (BAMEA-O16B, DOPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Prep->Microfluidic_Mixing NA_Prep Prepare Nucleic Acid (mRNA/sgRNA) in Acidic Buffer NA_Prep->Microfluidic_Mixing Dialysis Dialysis against PBS Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization

Caption: LNP formulation workflow.

In Vitro Transfection Protocol

This protocol describes the use of BAMEA-O16B LNPs to transfect cells in culture.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • BAMEA-O16B LNPs encapsulating the desired payload

  • Cell culture medium

  • Multi-well plates

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • On the day of transfection, dilute the BAMEA-O16B LNP solution to the desired concentration in a serum-free cell culture medium.

  • Remove the existing medium from the cells and replace it with the LNP-containing medium.

  • Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).

  • After the incubation period, replace the transfection medium with a complete cell culture medium.

  • Incubate the cells for an additional 24-72 hours to allow for payload expression and effect.

  • Analyze the cells for the desired outcome (e.g., reporter gene expression, gene knockout).

In Vivo Administration Protocol

This protocol describes the systemic administration of BAMEA-O16B LNPs to a mouse model.

Materials:

  • BAMEA-O16B LNPs in a sterile, biocompatible buffer (e.g., PBS)

  • Mouse model (e.g., C57BL/6)

  • Syringes and needles for intravenous injection

Procedure:

  • Prepare the BAMEA-O16B LNP solution at the desired dosage.

  • Administer the LNP solution to the mice via intravenous (tail vein) injection.

  • Monitor the animals for any adverse effects.

  • At a predetermined time point post-injection (e.g., 48-72 hours), collect tissues and/or blood samples for analysis.

  • Analyze the target tissues for evidence of gene editing or protein expression, and analyze serum for relevant biomarkers.

Conclusion

BAMEA-O16B represents a significant advancement in the field of non-viral gene delivery. Its bioreducible nature provides a robust mechanism for efficient endosomal escape and intracellular payload release, leading to high levels of transfection efficiency both in vitro and in vivo. The data and protocols presented in this guide offer a foundational understanding of the BAMEA-O16B LNP system and should serve as a valuable resource for researchers and drug development professionals seeking to leverage this technology for therapeutic applications. Further optimization of LNP composition and targeting strategies will undoubtedly expand the utility of BAMEA-O16B in the future.

References

role of disulfide bonds in 9322-O16B for mRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Disulfide Bonds in BAMEA-O16B for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective intracellular delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene editing technologies. A significant challenge in the field is the efficient release of mRNA from its delivery vehicle into the cytoplasm where it can be translated into protein. This technical guide delves into the pivotal role of bioreducible disulfide bonds in the design of the ionizable cationic lipid BAMEA-O16B, a potent nanocarrier for mRNA. Through a detailed examination of its mechanism, supported by quantitative data and experimental protocols, we illustrate how the redox-responsive nature of BAMEA-O16B addresses the critical barrier of endosomal escape and intracellular cargo release.

Introduction: The Challenge of mRNA Delivery

Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery.[1] A typical LNP consists of four main components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid. The ionizable lipid is the most critical component, responsible for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. While LNPs can efficiently enter cells through endocytosis, the subsequent escape of mRNA from the endosome into the cytoplasm is a major rate-limiting step.

To overcome this, advanced lipids have been designed to respond to the unique environment of the cell. The cytoplasm is characterized by a highly reductive environment due to a high concentration of glutathione (GSH), which is approximately 100- to 1000-fold greater than in the extracellular space. Bioreducible lipids, such as BAMEA-O16B, incorporate disulfide bonds into their structure, which are stable in the bloodstream but are rapidly cleaved in the presence of intracellular GSH.[2] This cleavage triggers a change in the lipid's structure, destabilizing the LNP and promoting the release of its mRNA payload.

BAMEA-O16B: A Bioreducible Cationic Lipid

BAMEA-O16B is an ionizable cationic lipid specifically engineered with disulfide bonds in its hydrophobic tails.[2] This design allows for the formation of stable LNPs that can effectively encapsulate and protect mRNA. For comparative analysis, a control lipid, BAMEA-O16, which has a similar structure but lacks the disulfide bond, has been synthesized and tested.[2] This direct comparison unequivocally demonstrates the significance of the disulfide linkage for efficient mRNA delivery.

Mechanism of Action

The intracellular delivery process using BAMEA-O16B-based LNPs can be visualized as a multi-step pathway. The key, differentiating step is the triggered release of mRNA in the cytoplasm.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cytoplasm) LNP BAMEA-O16B LNP (Stable, Disulfide Intact) Endosome Endosome LNP->Endosome Endocytosis Cleavage GSH-Mediated Disulfide Cleavage Endosome->Cleavage Endosomal Escape Release mRNA Release Cleavage->Release LNP Destabilization Translation Protein Translation Release->Translation

Figure 1: Intracellular delivery pathway of BAMEA-O16B LNPs.

Quantitative Analysis of Performance

The efficacy of BAMEA-O16B has been demonstrated through a series of quantitative experiments, both in vitro and in vivo. The data consistently shows superior performance of the disulfide-containing BAMEA-O16B compared to its non-bioreducible counterpart, BAMEA-O16.

Table 1: Physicochemical Properties of BAMEA-O16B and BAMEA-O16 Nanoparticles
LipidSize (nm)Zeta Potential (mV)mRNA Encapsulation Efficiency
BAMEA-O16B~150+35High
BAMEA-O16~150+35High
Data derived from Dynamic Light Scattering (DLS) analysis and agarose gel electrophoresis studies which showed comparable results for both lipids.[2]
Table 2: In Vitro Transfection Efficiency
Cell LineReporter mRNALipidmRNA Dose (ng/mL)Transfection Efficiency (%)
HeLaRFPBAMEA-O16B160~90%
HEK-GFPCas9/sgGFPBAMEA-O16B160>90% (knockout)
Data obtained via flow cytometry analysis 24 hours post-transfection.[2]
Table 3: In Vivo Gene Knockdown in Mice
Target GeneDelivery SystemOutcome
PCSK9BAMEA-O16B/Cas9 mRNA/sgPCSK9Serum PCSK9 levels reduced to 20% of non-treated mice
PCSK9 levels were measured in mouse serum after intravenous injection of the LNP formulation.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate BAMEA-O16B.

LNP Formulation

The preparation of BAMEA-O16B/mRNA nanoparticles is a critical step that determines the physicochemical properties and biological activity of the formulation.

G start Start lipids Dissolve BAMEA-O16B in Ethanol start->lipids mrna Dissolve mRNA in Acetate Buffer (pH 4.0) start->mrna mix Rapid Mixing (e.g., Microfluidics) lipids->mix mrna->mix dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH mix->dialysis end Sterile Filtration and Storage dialysis->end

References

An In-depth Technical Guide to 9322-O16B (BAMEA-O16B), a Bioreducible Cationic Lipid for Advanced Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic lipid identified by CAS number 2490668-30-7, commonly known as BAMEA-O16B. Initially referenced as 9322-O16B, this molecule is a key component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, particularly for CRISPR/Cas9-based genome editing.

Core Compound Details

BAMEA-O16B is a novel, ionizable cationic lipid engineered with disulfide bonds, a feature that confers bioreducibility.[1][2] This characteristic is central to its function, enabling the efficient encapsulation of nucleic acids and their subsequent release within the reductive intracellular environment.[1][2]

PropertyValueSource
CAS Number 2490668-30-7[1][3][4]
Synonyms This compound, BAMEA-O16B[1][5]
Chemical Formula C₅₆H₁₁₁N₃O₆S₆[1][4]
Molecular Weight 1114.88 g/mol [1][4]
IUPAC Name bis(2-(dodecyldisulfanyl)ethyl) 3,3'-((3-methyl-9-oxo-10-oxa-13,14-dithia-3,6-diazahexacosyl)azanediyl)dipropionate[1]

Mechanism of Action: LNP-Mediated Delivery and Intracellular Release

BAMEA-O16B is a primary component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acid-based therapeutics. The mechanism involves the encapsulation of negatively charged genetic material, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), through electrostatic interactions with the cationic headgroup of BAMEA-O16B.[2] These LNPs are taken up by cells via endocytosis. As the endosome matures and its internal environment becomes more acidic, the ionizable nature of BAMEA-O16B is thought to facilitate endosomal escape.

The key innovation in BAMEA-O16B's design is the incorporation of disulfide bonds in its lipid tails.[2] The cytoplasm of a cell has a significantly higher concentration of reducing agents, such as glutathione, compared to the extracellular environment. This reductive environment cleaves the disulfide bonds, leading to a change in the lipid's structure and the subsequent release of the encapsulated genetic cargo into the cytoplasm.[2]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP LNP formulated with BAMEA-O16B, encapsulating mRNA/sgRNA Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm Endosomal Escape Cargo_Release mRNA/sgRNA Release Cytoplasm->Cargo_Release Disulfide Bond Cleavage Translation Translation (e.g., Cas9 protein) Cargo_Release->Translation Gene_Editing CRISPR/Cas9 Gene Editing Translation->Gene_Editing G cluster_inputs Inputs cluster_process Process Lipids BAMEA-O16B & Helper Lipids in Ethanol Mixing Rapid Microfluidic Mixing Lipids->Mixing Nucleic_Acids mRNA/sgRNA in Acidic Buffer Nucleic_Acids->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Self-Assembly Output Purified BAMEA-O16B LNPs Dialysis->Output

References

Foundational Research on 9322-O16B Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and cell therapies has revolutionized the landscape of modern medicine. A critical component in the success of these modalities is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake. Within the diverse library of ionizable lipids that form the core of these LNPs, 9322-O16B has been identified as a promising candidate for the in vitro engineering of chimeric antigen receptor (CAR) macrophages and T cells. This technical guide provides an in-depth overview of the foundational research on this compound LNPs, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological and experimental workflows.

Core Concepts: The Role of this compound in LNP-mediated mRNA Delivery

This compound is an ionizable cationic lipid that is a key component in the formulation of LNPs for mRNA delivery. Its structure allows for the efficient encapsulation of negatively charged mRNA molecules. The resulting LNPs can be used to transfect cells, leading to the translation of the encapsulated mRNA into functional proteins, such as chimeric antigen receptors (CARs). This technology is particularly relevant for the ex vivo modification of immune cells for adoptive cell therapies.

The foundational research on this compound focused on optimizing LNP formulations to achieve high transfection efficiency in immune cells, which are notoriously difficult to transfect using traditional methods. The work by Ye et al. (2022) identified this compound as a lead candidate after screening a library of ionizable lipids for their ability to deliver mRNA to a macrophage-like cell line.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound lipid nanoparticles.

Table 1: Optimization of this compound LNP Formulation for mRNA Delivery to Macrophages

LNP Formulation (Lipid:Cholesterol:Helper Lipid, w/w/w)mRNA ModificationTransfection Efficiency in M1 Macrophages (%)Reference
This compound/Chol/DOPE (16:10:1)N1-methylpseudouridine (N1mψ)~53%[2]

Data extracted from flow cytometry analysis presented in secondary sources citing Ye et al., 2022.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the available information regarding the formulation and application of this compound LNPs and related bioreducible lipids.

Protocol 1: Formulation of this compound Lipid Nanoparticles

Materials:

  • This compound ionizable lipid

  • Cholesterol (Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • mRNA encoding the protein of interest (e.g., anti-CD19 CAR) with desired modifications (e.g., N1mψ)

  • Ethanol

  • Citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Mixture Preparation: Dissolve this compound, cholesterol, and DOPE in ethanol at the desired weight ratio (e.g., 16:10:1).

  • mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 3.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and connect them to a microfluidic mixing device.

  • LNP Formation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the LNPs with encapsulated mRNA.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and a nucleic acid quantification assay.

Protocol 2: In Vitro Transfection of Macrophages with this compound LNPs

Materials:

  • Primary macrophages or a macrophage cell line (e.g., RAW264.7)

  • Complete cell culture medium

  • This compound LNPs encapsulating the mRNA of interest

  • Multi-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the macrophages in a multi-well plate at a desired density and allow them to adhere overnight.

  • LNP Treatment: Dilute the this compound LNP solution in complete cell culture medium to achieve the desired final mRNA concentration.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and mRNA translation.

  • Analysis of Protein Expression:

    • For fluorescently tagged proteins, wash the cells with PBS and analyze them directly using a flow cytometer to quantify the percentage of transfected cells and the mean fluorescence intensity.

    • For non-tagged proteins, perform downstream functional assays or antibody staining followed by flow cytometry.

Visualizations: Pathways and Workflows

To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G LNP-mediated mRNA Delivery and Endosomal Escape Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Space LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~4.5-5.0) EarlyEndosome->LateEndosome Maturation mRNA_release mRNA Release EarlyEndosome->mRNA_release Protonation of this compound (Endosomal Escape) Cytosol Cytosol Translation Translation (Ribosome) Cytosol->Translation mRNA_release->Cytosol CAR_Protein CAR Protein Translation->CAR_Protein

Caption: LNP uptake and mRNA release signaling pathway.

G Experimental Workflow for CAR-Macrophage Generation cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis mRNA_prep CAR mRNA Synthesis (N1mψ modified) LNP_form This compound LNP Formulation (Microfluidics) mRNA_prep->LNP_form Incubation Incubation with LNPs LNP_form->Incubation Macrophage_culture Macrophage Isolation and Culture Macrophage_culture->Incubation Flow_cyto Flow Cytometry (CAR Expression) Incubation->Flow_cyto Functional_assay Functional Assay (e.g., Cytotoxicity) Incubation->Functional_assay

Caption: In vitro CAR-Macrophage engineering workflow.

Conclusion

The ionizable lipid this compound represents a significant advancement in the development of non-viral vectors for mRNA-based cell engineering. The foundational research has demonstrated its potential for efficient transfection of macrophages, opening new avenues for the development of CAR-M therapies. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working in this exciting field. Further research to elucidate the specific signaling pathways involved in this compound LNP-mediated delivery and to expand its application to other cell types will be crucial for realizing its full therapeutic potential.

References

BAMEA-O16B for CRISPR/Cas9 Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAMEA-O16B, a bioreducible ionizable lipid, and its application in lipid nanoparticle (LNP) delivery systems for CRISPR/Cas9-mediated gene editing.

Introduction to BAMEA-O16B

BAMEA-O16B is a key component in the formulation of lipid nanoparticles designed for the efficient in vivo and in vitro delivery of genetic material, including mRNA and single-guide RNA (sgRNA) for CRISPR/Cas9 systems.[1][2][3] Its unique bioreducible properties, owing to the presence of disulfide bonds, facilitate the release of its cargo within the reductive intracellular environment, enhancing the efficiency of gene editing.[1][3]

Quantitative Data on BAMEA-O16B LNP Performance

The following tables summarize the performance of BAMEA-O16B-formulated lipid nanoparticles in various experimental settings.

Table 1: In Vitro Gene Editing and Transfection Efficiency
Cell LineTarget Gene/ReporterCargoGene Editing/Transfection EfficiencyReference
Human Embryonic Kidney (HEK-293)Green Fluorescent Protein (GFP)Cas9 mRNA & sgRNAUp to 90% knockout[1][3]
HeLaRed Fluorescent Protein (RFP)RFP mRNAUp to 90% transfection efficiency[3]
Table 2: In Vivo Gene Editing Efficiency
Animal ModelTarget GeneCargoRoute of AdministrationGene Editing EfficiencyReference
C57BL/6 MiceProprotein convertase subtilisin/kexin type 9 (PCSK9)Cas9 mRNA & sgRNAIntravenous injection80% reduction in serum PCSK9 levels[1][3]
Table 3: BAMEA-O16B LNP Formulation and Characterization
LNP ComponentsMolar RatioParticle Size (Z-average)Polydispersity Index (PDI)Zeta PotentialReference
BAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG2kNot specified~100 nm< 0.2Slightly positive[4][5]

Note: Specific molar ratios for the BAMEA-O16B formulation are not detailed in the provided search results. LNP characteristics are general values for similar formulations.

Experimental Protocols

Formulation of BAMEA-O16B Lipid Nanoparticles

This protocol describes the general procedure for formulating BAMEA-O16B LNPs for the co-delivery of Cas9 mRNA and sgRNA.

Materials:

  • BAMEA-O16B

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Cas9 mRNA

  • sgRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Dissolve BAMEA-O16B, cholesterol, DOPE, and DSPE-mPEG2k in ethanol to prepare a lipid stock solution.

  • Nucleic Acid Preparation: Dilute Cas9 mRNA and sgRNA in a citrate buffer (pH 4.0).

  • LNP Assembly: Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution using a microfluidic mixing device. The rapid mixing facilitates the self-assembly of the lipids into nanoparticles encapsulating the mRNA and sgRNA.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated components.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a RiboGreen assay.

In Vitro Transfection and Gene Editing Analysis

Materials:

  • HEK-293 cells stably expressing GFP

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • BAMEA-O16B LNPs encapsulating Cas9 mRNA and anti-GFP sgRNA

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HEK-293-GFP cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed the cells in a 24-well plate. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the BAMEA-O16B-LNP-CRISPR complexes.

  • Incubation: Incubate the cells for 24-48 hours to allow for cellular uptake, endosomal escape, and gene editing.

  • Analysis: Harvest the cells and analyze GFP expression using a flow cytometer to quantify the percentage of GFP-negative cells, indicating successful gene knockout.

In Vivo Gene Editing in Mice

Materials:

  • C57BL/6 mice

  • BAMEA-O16B LNPs encapsulating Cas9 mRNA and anti-PCSK9 sgRNA

  • Sterile PBS

Procedure:

  • Animal Handling: Acclimatize C57BL/6 mice to the experimental conditions according to institutional guidelines.

  • Administration: Administer the BAMEA-O16B-LNP-CRISPR complexes via intravenous tail vein injection.

  • Sample Collection: Collect blood samples at specified time points post-injection.

  • Analysis: Separate the serum and quantify the levels of PCSK9 protein using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of in vivo gene knockdown.

Mechanisms and Workflows

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell bamea_lnp BAMEA-O16B LNP (Cas9 mRNA + sgRNA) endosome Endosome bamea_lnp->endosome Endocytosis cell_membrane Cell Membrane cas9_sgRNA Cas9 mRNA + sgRNA endosome->cas9_sgRNA Endosomal Escape (Reductive Environment) cytoplasm Cytoplasm cas9_protein Cas9 Protein Translation cas9_sgRNA->cas9_protein Translation rnp_complex Cas9-sgRNA RNP Complex cas9_sgRNA->rnp_complex cas9_protein->rnp_complex nucleus Nucleus rnp_complex->nucleus Nuclear Import gene_editing Gene Editing rnp_complex->gene_editing Target Recognition & Cleavage genomic_dna Genomic DNA G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation LNP Formulation (BAMEA-O16B + CRISPR components) transfection Transfection of Cells with LNPs formulation->transfection cell_culture Cell Culture (e.g., HEK-293-GFP) cell_culture->transfection incubation Incubation (24-48h) transfection->incubation harvest Harvest Cells incubation->harvest flow_cytometry Flow Cytometry Analysis harvest->flow_cytometry quantification Quantify Gene Knockout flow_cytometry->quantification

References

Introduction: The Pivotal Role of Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principle of Ionizable Lipids in LNP Formulation

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, a fact underscored by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] These sophisticated delivery vehicles are typically composed of four key components: a phospholipid to provide structural integrity, cholesterol to modulate membrane stability, a PEGylated lipid to enhance circulation time, and an ionizable lipid.[3][4][5]

Of these, the ionizable lipid is arguably the most critical component, serving a dual function that is essential for the efficacy of the LNP.[3][4] It is responsible for both the efficient encapsulation of negatively charged nucleic acid cargo during formulation and for facilitating the release of that cargo from the endosome into the cytoplasm of target cells, a crucial step known as endosomal escape.[6][7] This guide provides a technical overview of the core principles governing ionizable lipids, their mechanism of action, and the experimental protocols used for their formulation and characterization.

Core Principles of Ionizable Lipids

The functionality of ionizable lipids is rooted in their unique chemical structure and, most importantly, their pH-responsive nature.

Structure-Activity Relationship (SAR)

Ionizable lipids are amphiphilic molecules typically consisting of three domains: a hydrophilic headgroup containing a protonatable amine, a central linker group, and multiple hydrophobic tails.[1][7] The chemical nature of each domain significantly influences the lipid's performance:

  • Headgroup: The structure of the amine-containing headgroup is a primary determinant of the lipid's acid dissociation constant (pKa), which governs its ionization behavior.[7][8]

  • Linker: Linker groups, often containing ester bonds, can be designed to be biodegradable, which helps reduce potential toxicity and accumulation after repeated dosing.[4][7]

  • Hydrophobic Tails: The length, saturation, and branching of the lipid tails influence the overall shape of the molecule. Lipids with branched or unsaturated tails are thought to more readily adopt a cone shape when protonated, which promotes the disruption of the endosomal membrane.[9][10]

Understanding these structure-activity relationships is crucial for the rational design of new and improved ionizable lipids for specific therapeutic applications.[10][11]

The Critical Role of pKa

The defining characteristic of an ionizable lipid is its pKa, the pH at which its amine headgroup is 50% protonated. An optimal pKa is the key to balancing safety and efficacy.[12][13]

  • Encapsulation (Acidic pH): LNP formulation is carried out at an acidic pH (typically ~4.0).[14][15] At this pH, which is well below the lipid's pKa, the amine headgroup is protonated and carries a positive charge. This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA), driving efficient encapsulation into the LNP core.[14][16]

  • Systemic Circulation (Physiological pH): After formulation, the LNPs are neutralized to a physiological pH of ~7.4. At this pH, which is above the lipid's pKa, the ionizable lipid is predominantly in a neutral, deprotonated state.[6][15] A neutral surface charge is vital to prevent rapid clearance by the immune system, minimize toxicity, and reduce non-specific interactions with proteins in the bloodstream.[8]

  • Endosomal Escape (Acidic pH): Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal environment becomes progressively more acidic (pH dropping to 5.0-6.0).[] This drop in pH protonates the ionizable lipids again, switching their charge to positive and initiating the process of endosomal escape.[][18]

The ideal apparent pKa for LNPs is generally in the range of 6.0 to 7.0.[12][15] More specifically, LNPs optimized for hepatic delivery of siRNAs often have a pKa between 6.2 and 6.5, while those for intramuscular delivery of mRNA vaccines may have a slightly higher optimal pKa of 6.6 to 6.9.[7][12][14]

Mechanism of Action: Facilitating Endosomal Escape

Endosomal escape is the bottleneck for the effective intracellular delivery of many nanomedicines.[19] Ionizable lipids are designed specifically to overcome this barrier. While the exact mechanism is still under investigation, two main theories prevail.

The most widely accepted theory involves a pH-triggered structural change and membrane fusion. Once inside the acidic environment of the endosome, the newly protonated, positively charged ionizable lipids are thought to interact with negatively charged anionic lipids (like phosphatidylserine) present on the inner leaflet of the endosomal membrane.[6][19] This interaction disrupts the stable bilayer structure of the LNP and the endosomal membrane, inducing a phase transition to a non-bilayer, inverted hexagonal (HII) phase.[18][19] This structural reorganization leads to membrane fusion and/or destabilization, ultimately creating pores or rupturing the endosome to release the nucleic acid payload into the cytoplasm where it can be translated into protein.[6][9][18]

G cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endo Endosome Maturation LNP_neutral Neutral LNP (Ionizable Lipid Uncharged) Endocytosis 1. Endocytosis LNP_neutral->Endocytosis EarlyEndo 2. Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndo LateEndo 3. Late Endosome (pH ~5.0-6.0) EarlyEndo->LateEndo Protonation Ionizable Lipid Protonation (+ Charge) LateEndo->Protonation Acidification Triggers Cytoplasm Cytoplasm (Payload Released) Interaction Interaction with Endosomal Lipids (- Charge) Protonation->Interaction PhaseTransition Membrane Destabilization (Hexagonal HII Phase) Interaction->PhaseTransition Release 4. Endosomal Escape PhaseTransition->Release Release->Cytoplasm

Diagram 1: The mechanism of LNP endosomal escape driven by ionizable lipids.

Quantitative Data Summary

The selection of an ionizable lipid is a critical parameter in LNP design. The table below summarizes the properties of several well-known ionizable lipids that are or have been used in clinical applications.

Ionizable LipidApparent pKaApplication / ProductKey Characteristics
DLin-MC3-DMA 6.44[12]siRNA therapeutic (Onpattro®)[5][12]Optimized for potent hepatic gene silencing.[12][14]
SM-102 6.68[14]mRNA vaccine (Moderna COVID-19)[3][5]Exhibits good biodegradability, tolerability, and protein expression.[14]
ALC-0315 ~6.09[8]mRNA vaccine (Pfizer-BioNTech COVID-19)[3][5]Features biodegradable ester linkers and branched lipid tails.[9]
L319 6.2 - 6.4[12](Analog of MC3)Demonstrates superior in vivo delivery efficacy compared to MC3.[12]

Experimental Protocols

Reproducible formulation and rigorous characterization are essential for developing effective LNP-based therapeutics.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely used method for producing LNPs with uniform size and high encapsulation efficiency.[20][21]

Methodology:

  • Phase Preparation:

    • Organic Phase: The ionizable lipid, phospholipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[20][22]

    • Aqueous Phase: The nucleic acid cargo (e.g., mRNA) is dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[15][20]

  • Microfluidic Mixing: The organic and aqueous phases are driven through separate channels of a microfluidic chip (e.g., using syringe pumps) to a mixing junction. The rapid, controlled mixing of the two streams causes a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs. A typical flow rate ratio is 3:1 (aqueous:organic).[15]

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH for in vivo use.[15]

G cluster_process Process A_phase Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Mixer Microfluidic Mixer (Rapid Mixing) A_phase->Mixer O_phase Organic Phase (Lipids in Ethanol) O_phase->Mixer Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis Self-Assembly Result Purified LNPs (Neutral Surface Charge) Dialysis->Result Ethanol Removal & pH Neutralization

Diagram 2: Experimental workflow for LNP formulation using microfluidics.
Key Characterization Assays

A. pKa Measurement (TNS Assay)

The apparent pKa of the formulated LNP is a critical quality attribute and is commonly measured using a fluorescent probe like 6-(p-toluidino)-2-naphthalenesulfonate (TNS).[23][24] TNS fluoresces in a hydrophobic environment but is quenched in an aqueous one. It binds to the LNP surface as the ionizable lipids become protonated (positively charged), causing an increase in fluorescence intensity.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 3.5 to 9.0).[24]

  • In a 96-well plate, mix the LNP suspension and a TNS working solution in each of the different pH buffers.[24]

  • Incubate briefly, keeping the plate away from light.[23]

  • Measure the fluorescence intensity at an excitation/emission of ~322 nm/431 nm.[23]

  • Plot the fluorescence intensity against pH. The data is fitted to a sigmoidal curve.

  • The pKa is determined as the pH value that corresponds to 50% of the maximum fluorescence intensity.[23]

B. Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the percentage of nucleic acid that is successfully encapsulated within the LNPs. It uses a dye (e.g., RiboGreen) that fluoresces upon binding to nucleic acids.

Methodology:

  • Prepare two sets of samples from the same LNP batch.

  • Sample 1 (External RNA): Dilute the LNPs in a buffer (e.g., TE buffer) and add the RiboGreen reagent. Measure the fluorescence. This value corresponds to the amount of unencapsulated RNA, as the dye cannot access the protected cargo.[23]

  • Sample 2 (Total RNA): Dilute the LNPs in the same buffer containing a lysing agent (e.g., 1% Triton X-100).[23] The detergent disrupts the LNP membrane, releasing all the encapsulated RNA. Add the RiboGreen reagent and measure the fluorescence. This value corresponds to the total amount of RNA.

  • Calculation: The encapsulation efficiency (EE) is calculated using the formula: EE (%) = (FluorescenceTotal - FluorescenceExternal) / FluorescenceTotal x 100.[23]

G cluster_char Characterization Assays Start Formulated LNP Sample DLS Dynamic Light Scattering (DLS) Start->DLS EE_Assay RiboGreen Assay Start->EE_Assay pKa_Assay TNS Assay Start->pKa_Assay Size_Result Size (Hydrodynamic Diameter) Polydispersity Index (PDI) DLS->Size_Result EE_Steps 1. Measure Fluorescence (No Lysis) 2. Measure Fluorescence (with Triton X-100) 3. Calculate Ratio EE_Assay->EE_Steps EE_Result Encapsulation Efficiency (%) EE_Steps->EE_Result pKa_Steps 1. Mix LNP + TNS in pH Gradient 2. Measure Fluorescence vs. pH 3. Sigmoidal Curve Fit pKa_Assay->pKa_Steps pKa_Result Apparent pKa pKa_Steps->pKa_Result

Diagram 3: Workflow for the physicochemical characterization of LNPs.

Conclusion

Ionizable lipids are the cornerstone of modern LNP technology, enabling the clinical translation of nucleic acid therapeutics. Their pH-responsive nature is a feat of chemical engineering, allowing them to perform the distinct and essential tasks of cargo encapsulation and intracellular delivery. By carefully tuning the structure and resulting pKa of these lipids, researchers can optimize LNPs for specific payloads and delivery targets. The continued rational design and high-throughput screening of novel ionizable lipids, guided by a deep understanding of their core principles and structure-activity relationships, will undoubtedly pave the way for the next generation of safer and more potent genomic medicines.[11][22]

References

A Technical Guide to BAMEA-O16B: A Bioreducible Lipid Nanoparticle for Advanced Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly evolving landscape of gene editing, the development of safe and efficient delivery vehicles for CRISPR-Cas9 components is a critical challenge. BAMEA-O16B has emerged as a promising non-viral vector, specifically a bioreducible lipid nanoparticle (LNP), designed for the effective in vitro and in vivo delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to BAMEA-O16B, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

BAMEA-O16B is a lipid nanoparticle engineered with disulfide bonds, which allows it to encapsulate and protect mRNA payloads.[1][2] Upon cellular uptake, the nanoparticle is exposed to the reductive intracellular environment, triggering the cleavage of the disulfide bonds. This leads to the disassembly of the LNP and the release of the encapsulated Cas9 mRNA and sgRNA into the cytoplasm, enabling rapid and efficient gene editing.[1][2]

The following diagram illustrates the proposed mechanism of BAMEA-O16B-mediated delivery of CRISPR-Cas9 components for gene editing.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP BAMEA-O16B LNP (Cas9 mRNA + sgRNA) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Released_RNA Cas9 mRNA + sgRNA Endosome->Released_RNA Reductive Environment (Disulfide Cleavage) Nucleus Nucleus DNA Genomic DNA Ribosome Ribosome Released_RNA->Ribosome Translation RNP_Complex Cas9-sgRNA RNP Complex Released_RNA->RNP_Complex sgRNA Cas9_Protein Cas9 Protein Ribosome->Cas9_Protein Cas9_Protein->RNP_Complex RNP_Complex->Nucleus RNP_Complex->DNA Target Recognition Edited_DNA Edited DNA DNA->Edited_DNA Gene Editing

BAMEA-O16B Delivery Mechanism

Quantitative Data Summary

The efficacy of BAMEA-O16B has been demonstrated in various studies, highlighting its potential as a potent carrier for gene editing reagents.

Parameter Cell Type / Model Target Gene Efficiency Reference
Gene KnockoutHuman Embryonic Kidney (HEK) cells expressing GFPGreen Fluorescent Protein (GFP)Up to 90%[1][2]
Gene KnockdownIn vivo (mouse model)Proprotein convertase subtilisin/kexin type 9 (PCSK9)80% knockdown[1][2]
RNA InternalizationHeLa cellsFluorescently-labeled RNA> 90%[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following outlines the key experimental protocols used in the evaluation of BAMEA-O16B.

Synthesis of BAMEA-O16B Lipid

The synthesis of the BAMEA-O16B lipid has been previously described.[3] Briefly, the head amine and acrylate are combined in a 1:3.3 molar ratio in a Teflon-lined glass screw-top vial. The mixture is stirred for 3 days at 75°C. After cooling, the crude product is purified using flash chromatography on silica gel. The final lipid structure is confirmed by ¹H NMR.[3]

Preparation of BAMEA-O16B Lipid-Assisted Nanoparticles (BLANs)

BAMEA-O16B lipid-assisted nanoparticles (BLANs) are formulated by combining BAMEA-O16B, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG₂k).[3] The components are mixed to encapsulate mRNA, such as Cas9 mRNA and a specific sgRNA.

The following diagram outlines the workflow for preparing and testing BAMEA-O16B nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing A Synthesize BAMEA-O16B Lipid B Combine Lipids: BAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG A->B C Add mRNA Payload (e.g., Cas9 mRNA + sgRNA) B->C D Formulate Lipid Nanoparticles (BLANs) C->D E Treat Cultured Cells with BLANs D->E H Administer BLANs to Animal Model (e.g., intravenous injection) D->H F Assess mRNA Delivery (e.g., using reporter mRNA) E->F G Quantify Gene Editing Efficiency (e.g., GFP knockout) E->G I Collect Tissue/Serum Samples H->I J Measure Target Gene/Protein Levels (e.g., PCSK9) I->J

BAMEA-O16B Experimental Workflow
In Vitro Gene Editing in Dendritic Cells

For immunotherapeutic applications, BAMEA-O16B nanoparticles have been used to deliver Cas9 mRNA and PD-L1 sgRNA to dendritic cells (DCs).[3] The efficiency of mRNA delivery can be initially assessed using a reporter mRNA, such as one encoding a red fluorescent protein (RFP).[3] Following treatment with BLANs containing the Cas9 mRNA and target sgRNA, gene knockout in the DCs is evaluated.[3]

In Vivo Gene Editing

The in vivo efficacy of BAMEA-O16B has been demonstrated through the intravenous injection of nanoparticles carrying Cas9 mRNA and sgRNA targeting a specific gene, such as PCSK9, in mice.[1][2] The nanoparticles have been shown to accumulate in hepatocytes, leading to a significant reduction in the target protein levels in the serum.[1][2]

Applications in Drug Development

The capabilities of BAMEA-O16B open up several avenues for therapeutic development:

  • Cancer Immunotherapy: By targeting immune checkpoint genes like PD-L1 in dendritic cells, BAMEA-O16B can be used to enhance anti-tumor immune responses.[3] The resulting activation of T-cells and suppression of tumor growth highlight its potential in this area.[3]

  • Genetic Disorders: The ability to efficiently edit genes in vivo, particularly in liver cells, suggests that BAMEA-O16B could be a valuable tool for developing treatments for genetic disorders affecting the liver.[1][2]

Conclusion

BAMEA-O16B represents a significant advancement in the delivery of gene editing technologies. Its bioreducible nature allows for efficient intracellular release of mRNA, leading to high rates of gene editing both in vitro and in vivo. The data presented in this guide underscores its potential as a versatile platform for a range of therapeutic applications, from immunotherapy to the treatment of genetic diseases. Further research and development focusing on optimizing targeting and minimizing off-target effects will be crucial for its clinical translation.

References

Methodological & Application

Application Notes and Protocols for 9322-O16B LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a powerful therapeutic modality, underscored by the success of mRNA-based vaccines. Lipid nanoparticles (LNPs) are the leading non-viral delivery system for mRNA, protecting the nucleic acid from degradation and facilitating its entry into target cells. The ionizable lipid is a critical component of LNPs, influencing both encapsulation efficiency and endosomal escape. 9322-O16B is a novel ionizable lipidoid that has demonstrated high efficiency in delivering mRNA, particularly for engineering chimeric antigen receptor (CAR) macrophages. These application notes provide a detailed protocol for the formulation of this compound LNPs for mRNA delivery, along with methodologies for their characterization and in vitro application.

Data Summary

The following tables summarize the key quantitative data associated with the this compound LNP formulation.

Table 1: this compound LNP Formulation Parameters

ComponentMolar Ratio (%)Weight Ratio (w/w)Purpose
This compound ~50%16Ionizable Cationic Lipid: Facilitates mRNA encapsulation and endosomal release.
DOPE ~12.5%1Helper Lipid: Aids in LNP formation and membrane fusion.
Cholesterol ~37.5%10Structural Component: Enhances LNP stability and membrane rigidity.
DMG-PEG 2000 ~1.5%Not specified in primary literature, a standard ratio is included for a complete formulationPEGylated Lipid: Provides steric stabilization and prolongs circulation time.

Note: The primary literature for the optimized this compound formulation for macrophage delivery specified a weight ratio of 16:10:1 for this compound:Cholesterol:DOPE and did not include a PEGylated lipid.[1] The molar ratios presented here are calculated based on the molecular weights of the components and a standard PEG-lipid percentage is included for a more generalizable formulation.

Table 2: Physicochemical Characteristics of this compound LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHLaser Doppler Electrophoresis
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA transcript in RNase-free water

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, RNase-free centrifuge tubes and pipette tips

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:12.5:37.5:1.5).

    • The total lipid concentration in the ethanolic solution should be between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle warming (up to 60°C) may be required for complete dissolution of some lipids. Vortex to ensure a homogenous mixture.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05-0.2 mg/mL).

    • The acidic pH of the buffer ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA backbone.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a total flow rate of 12 mL/min and an FRR of 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to a change in polarity, causing the lipids to self-assemble into LNPs and encapsulate the mRNA.

    • Collect the resulting LNP dispersion in a sterile, RNase-free tube.

  • Buffer Exchange and Concentration:

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two changes of PBS.

    • Alternatively, for smaller volumes, a centrifugal filter unit (e.g., Amicon Ultra) can be used for buffer exchange.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the this compound LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs for in vitro and in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a Laser Doppler Electrophoresis instrument.

  • The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • The encapsulation efficiency can be determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.

  • Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release all the encapsulated mRNA. The other set remains intact.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

Protocol 3: In Vitro Transfection of Macrophages with this compound LNPs

This protocol is adapted from the methodology used for delivering CAR mRNA to macrophages.[1]

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound LNPs encapsulating the mRNA of interest

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for flow cytometry or luminescence-based reporter assays)

Procedure:

  • Cell Seeding:

    • Seed the macrophage cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • Transfection:

    • On the day of transfection, dilute the this compound LNP-mRNA formulation in fresh, serum-free or complete culture medium to the desired final mRNA concentration (e.g., 50-500 ng/mL).

    • Gently remove the old medium from the cells and replace it with the medium containing the LNPs.

    • Incubate the cells with the LNP-mRNA complexes for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for mRNA translation and protein expression.

  • Analysis of Protein Expression:

    • Assess the expression of the protein encoded by the delivered mRNA using an appropriate method, such as:

      • Flow cytometry: For surface proteins or intracellular fluorescent proteins.

      • Western blotting: For total protein expression levels.

      • ELISA: For secreted proteins.

      • Functional assays: To measure the biological activity of the expressed protein (e.g., cytotoxicity assays for CAR-macrophages).

Visualizations

LNP_Formulation_Workflow Experimental Workflow for this compound LNP Formulation and Analysis cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_application Application A Prepare Lipid Stock (this compound, DOPE, Cholesterol, DMG-PEG 2000 in Ethanol) C Microfluidic Mixing (Aqueous:Organic Ratio 3:1, Total Flow Rate 12 mL/min) A->C B Prepare mRNA Solution (mRNA in Citrate Buffer, pH 4.0) B->C D Buffer Exchange (Dialysis or Centrifugal Filtration against PBS, pH 7.4) C->D E Characterization (DLS for Size & PDI, Zeta Potential, RiboGreen for Encapsulation Efficiency) D->E F In Vitro Transfection (e.g., Macrophages) E->F G Analysis of Protein Expression (Flow Cytometry, Western Blot, Functional Assays) F->G

Caption: Workflow for this compound LNP formulation and analysis.

LNP_Signaling_Pathway Cellular Uptake and Endosomal Escape of this compound LNPs LNP This compound LNP (encapsulating mRNA) Cell Target Cell (e.g., Macrophage) LNP->Cell Endocytosis Endosome Endosome (Acidic pH) Cell->Endosome Internalization mRNA_release mRNA Release into Cytoplasm Endosome->mRNA_release Protonation of this compound & Endosomal Escape Translation Translation by Ribosomes mRNA_release->Translation Protein Therapeutic Protein Expression (e.g., CAR) Translation->Protein

Caption: Cellular uptake and mRNA release by this compound LNPs.

References

Application Notes and Protocols for In Vivo Gene Editing Using BAMEA-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system represents a paradigm shift in gene editing, offering unprecedented precision in modifying the genome. A significant hurdle for its therapeutic application in vivo is the safe and efficient delivery of the Cas9 nuclease and single-guide RNA (sgRNA) to target cells. BAMEA-O16B is a bioreducible cationic lipid that can be formulated into lipid nanoparticles (LNPs) to effectively encapsulate and deliver Cas9 mRNA and sgRNA for in vivo gene editing.[1][2] These LNPs are designed to be stable in circulation and facilitate the release of their genetic payload within the reductive environment of the cell cytoplasm, enabling transient expression of the Cas9 nuclease and minimizing off-target effects associated with prolonged expression.[1]

This document provides detailed application notes and protocols for the use of BAMEA-O16B LNPs for in vivo gene editing, with a focus on the successful knockdown of the PCSK9 gene in a murine model, a therapeutically relevant target for cardiovascular disease.

Mechanism of Action: Intracellular Release

BAMEA-O16B LNPs are taken up by cells through endocytosis. The acidic environment of the endosome is thought to promote the destabilization of the endosomal membrane, facilitating the release of the LNPs into the cytoplasm. The key feature of BAMEA-O16B is the presence of disulfide bonds in its structure. The cytoplasm has a significantly higher concentration of reducing agents, such as glutathione, compared to the extracellular environment. This reductive environment cleaves the disulfide bonds within the BAMEA-O16B lipid, leading to the disassembly of the LNP and the release of the encapsulated Cas9 mRNA and sgRNA. The released mRNA is then translated by the cell's machinery to produce Cas9 protein, which forms a complex with the sgRNA to mediate gene editing at the target locus.

Intracellular Delivery and Release of BAMEA-O16B LNPs cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome LNP BAMEA-O16B LNP (Cas9 mRNA + sgRNA) Endocytosed_LNP Endocytosed LNP LNP->Endocytosed_LNP Endocytosis Cytoplasm Cytoplasm (Reductive Environment, High Glutathione) Endocytosed_LNP->Cytoplasm Endosomal Escape Released_Payload Released Cas9 mRNA + sgRNA Cytoplasm->Released_Payload Disulfide Bond Cleavage Translation Ribosome Released_Payload->Translation Cas9_Protein Cas9 Protein Translation->Cas9_Protein Translation RNP_Complex Cas9-sgRNA RNP Complex Cas9_Protein->RNP_Complex Complex Formation with sgRNA Nucleus Nucleus RNP_Complex->Nucleus Gene_Editing Target Gene Editing Nucleus->Gene_Editing Nuclear Import & DNA Targeting

Caption: Intracellular delivery and release mechanism of BAMEA-O16B LNPs.

Data Presentation

In Vitro Gene Editing Efficiency
Cell LineTarget GeneTransfection MethodEditing Efficiency (%)Reference
HEK293-GFPGFPBAMEA-O16B LNPUp to 90%[1]
HeLaRFP (reporter)BAMEA-O16B LNP>90% positive cells[1]
In Vivo Gene Editing Efficiency in Mice
Target GeneAnimal ModelDelivery RouteDosage (mRNA)OutcomeTimepointReference
Pcsk9C57BL/6 miceIntravenous0.6 mg/kg~80% reduction in serum PCSK93 days[1]
Luciferase (reporter)C57BL/6 miceIntravenous0.6 mg/kgStrong bioluminescence in liver6 hours[1]

Experimental Protocols

Protocol 1: Formulation of BAMEA-O16B Lipid Nanoparticles

This protocol describes the formulation of BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA using a lipid film hydration and dialysis method. For optimal results and reproducibility, formulation using a microfluidic mixing device is recommended if available.

Materials:

  • BAMEA-O16B lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • Chloroform

  • Ethanol

  • Sodium acetate buffer (pH 5.2)

  • Phosphate-buffered saline (PBS), nuclease-free

  • Cas9 mRNA

  • sgRNA

  • Dialysis tubing (MWCO 10,000)

  • Glass vials

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, dissolve BAMEA-O16B, DOPE, and cholesterol in chloroform. A suggested weight ratio is 4:1 for BAMEA-O16B to DOPE. The amount of cholesterol can be varied, for example, to constitute 0% to 40% of the total lipid weight.[3]

    • Dry the lipid mixture under a gentle stream of nitrogen or in a fume hood overnight to form a thin lipid film on the bottom of the vial.

  • Hydration and LNP Formation:

    • Prepare a mixed solution of ethanol and sodium acetate buffer.

    • Hydrate the lipid film with the ethanol/sodium acetate buffer solution.

    • In a separate vial, dissolve DSPE-mPEG2000, Cas9 mRNA, and sgRNA in sodium acetate buffer.

    • Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution while vortexing.

  • Dialysis:

    • Transfer the LNP solution to a dialysis bag.

    • Dialyze against PBS at 4°C for at least 12 hours with several buffer changes to remove ethanol and non-encapsulated components.

  • Characterization:

    • After dialysis, recover the LNP solution.

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay) before and after lysing the LNPs with a detergent like Triton X-100.

Protocol 2: In Vivo Administration of BAMEA-O16B LNPs in Mice

This protocol outlines the intravenous administration of BAMEA-O16B LNPs to mice for liver-targeted gene editing.

Materials:

  • BAMEA-O16B LNPs encapsulating Cas9 mRNA and sgRNA targeting Pcsk9

  • C57BL/6 mice (6-8 weeks old)

  • Sterile PBS

  • Insulin syringes (28-30 gauge)

Procedure:

  • Animal Handling:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dosage Preparation:

    • Dilute the BAMEA-O16B LNP solution with sterile PBS to the desired final concentration. A typical dosage for in vivo gene editing of Pcsk9 is 0.6 mg/kg of Cas9 mRNA.[1]

    • The final injection volume should be approximately 100-200 µL.

  • Intravenous Injection:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Administer the LNP solution via tail vein injection using an insulin syringe.

  • Post-injection Monitoring:

    • Monitor the mice for any adverse reactions immediately after injection and daily thereafter.

    • Provide food and water ad libitum.

Protocol 3: Analysis of In Vivo Gene Editing Efficiency

This protocol describes methods to assess the efficiency of Pcsk9 gene editing in mice following treatment with BAMEA-O16B LNPs.

1. Serum PCSK9 Protein Level Analysis (ELISA):

  • Sample Collection: At desired time points (e.g., 3, 7, and 14 days post-injection), collect blood from the mice via retro-orbital bleeding or cardiac puncture at the terminal endpoint.

  • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 2,000 x g for 15 minutes to separate the serum.

  • ELISA: Quantify the concentration of PCSK9 in the serum using a commercially available mouse PCSK9 ELISA kit, following the manufacturer's instructions.

2. Gene Disruption Analysis (SURVEYOR Nuclease Assay):

  • Genomic DNA Extraction: At the terminal endpoint, harvest the liver tissue and extract genomic DNA using a standard DNA extraction kit.

  • PCR Amplification: Amplify the genomic region of the Pcsk9 gene flanking the sgRNA target site using high-fidelity DNA polymerase.

    • Note: Primer sequences need to be designed specifically for the target region.

  • SURVEYOR Assay:

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Treat the re-annealed PCR products with SURVEYOR nuclease, which cleaves at mismatched base pairs.

    • Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates gene editing.

    • Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene modification.

3. Off-Target Analysis:

  • Prediction of Off-Target Sites: Use in silico tools to predict potential off-target sites in the mouse genome that have high sequence similarity to the sgRNA target sequence.

  • Amplification and Sequencing: Design primers to amplify these potential off-target loci from the genomic DNA of treated mice.

  • Sequencing Analysis: Sequence the PCR products using Sanger or next-generation sequencing to identify any unintended mutations.

Experimental Workflow

In Vivo Gene Editing Workflow using BAMEA-O16B LNPs LNP_Formulation 1. LNP Formulation (BAMEA-O16B, Lipids, Cas9 mRNA, sgRNA) Characterization 2. LNP Characterization (Size, PDI, Zeta Potential, Encapsulation) LNP_Formulation->Characterization In_Vivo_Admin 3. In Vivo Administration (Intravenous injection in mice) Characterization->In_Vivo_Admin Sample_Collection 4. Sample Collection (Blood, Liver Tissue) In_Vivo_Admin->Sample_Collection Analysis 5. Analysis of Gene Editing Sample_Collection->Analysis ELISA Serum PCSK9 ELISA Analysis->ELISA SURVEYOR SURVEYOR Nuclease Assay Analysis->SURVEYOR Off_Target Off-Target Analysis Analysis->Off_Target

References

Application Notes and Protocols for BAMEA-O16B Mediated CRISPR/Cas9 Delivery to Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The delivery of CRISPR/Cas9 components into hepatocytes in vivo remains a significant challenge for the therapeutic application of gene editing. BAMEA-O16B is a bioreducible lipid nanoparticle that has been shown to be a highly efficient carrier for Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA) to hepatocytes.[1][2][3] This document provides detailed application notes and protocols for the use of BAMEA-O16B in CRISPR/Cas9-mediated genome editing in hepatocytes, based on published research.

The BAMEA-O16B lipid nanoparticle is designed with disulfide bonds that are cleaved in the reductive intracellular environment, facilitating the release of its RNA cargo.[1] This mechanism of action contributes to its high efficiency in mediating gene editing.

Data Presentation

Table 1: In Vitro Gene Editing Efficiency using BAMEA-O16B

Cell LineTarget GeneCargoDelivery MethodEditing EfficiencyReference
HEK-GFPGFPCas9 mRNA/sgRNANanoparticle TransfectionUp to 90% knockout[1][2]
HeLaRFPRFP mRNANanoparticle Transfection~90% RFP-positive cells[1]

Table 2: In Vivo Gene Editing Efficiency using BAMEA-O16B in Mice

Target GeneCargoDelivery RouteOrgan TargetedEditing EfficiencyReference
PCSK9Cas9 mRNA/sgRNAIntravenous injectionLiver (Hepatocytes)~80% knockdown of serum PCSK9[1]
LuciferaseLuciferase mRNAIntravenous injectionLiver (Hepatocytes)Effective expression[1]
RFPRFP mRNAIntravenous injectionLiver (Hepatocytes)Effective expression[1]

Experimental Protocols

1. Formulation of BAMEA-O16B/Cas9 mRNA/sgRNA Nanoparticles

This protocol describes the formulation of bioreducible lipid nanoparticles for the co-delivery of Cas9 mRNA and sgRNA.

Materials:

  • BAMEA-O16B lipid

  • Cas9 mRNA

  • sgRNA targeting the gene of interest

  • Other lipid components (e.g., cholesterol, helper lipids, PEG-lipids)

  • Ethanol

  • Nuclease-free water

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid mixture in ethanol containing BAMEA-O16B and other lipid components at a desired molar ratio.

  • Prepare an aqueous solution of Cas9 mRNA and sgRNA in nuclease-free water.

  • Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution with the aqueous RNA solution at a defined flow rate ratio.

  • The resulting nanoparticle suspension is then dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated components.

  • Characterize the formulated nanoparticles for size, polydispersity index (PDI), and RNA encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and a Ribogreen assay.

2. In Vitro Transfection of Hepatocytes with BAMEA-O16B Nanoparticles

This protocol is for the delivery of CRISPR/Cas9 components to cultured hepatocytes.

Materials:

  • Hepatocyte cell line (e.g., HepG2, primary hepatocytes)

  • Complete cell culture medium

  • BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticles

  • Phosphate-buffered saline (PBS)

  • Assay reagents for determining gene editing efficiency (e.g., GFP fluorescence measurement, surveyor nuclease assay, or sequencing)

Protocol:

  • Seed hepatocytes in a multi-well plate and culture until they reach the desired confluency.

  • On the day of transfection, replace the culture medium with fresh, pre-warmed medium.

  • Add the BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticle suspension to the cells at the desired final concentration of RNA.

  • Gently swirl the plate to ensure even distribution of the nanoparticles.

  • Incubate the cells for 24-72 hours.

  • After incubation, assess gene editing efficiency using an appropriate method. For example, if targeting a fluorescent reporter gene like GFP, measure the reduction in fluorescence.[1]

3. In Vivo Delivery of BAMEA-O16B Nanoparticles to Mouse Hepatocytes

This protocol describes the systemic administration of BAMEA-O16B nanoparticles for in vivo gene editing in the liver.

Materials:

  • BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticles in a sterile, biocompatible buffer

  • Experimental mice

  • Appropriate injection equipment (e.g., insulin syringes)

Protocol:

  • Prepare the BAMEA-O16B/Cas9 mRNA/sgRNA nanoparticle suspension at the desired dose.

  • Administer the nanoparticle suspension to the mice via intravenous injection (e.g., tail vein injection).

  • Monitor the animals for any adverse effects.

  • At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples for serum analysis (e.g., PCSK9 levels) and/or euthanize the animals to harvest the liver.[1]

  • Analyze the liver tissue for gene editing efficiency at the genomic level (e.g., T7E1 assay, sequencing) and for changes in target protein expression (e.g., Western blot, ELISA).

Mandatory Visualizations

experimental_workflow cluster_formulation 1. Nanoparticle Formulation cluster_invitro 2. In Vitro Delivery cluster_invivo 3. In Vivo Delivery lipids BAMEA-O16B & Other Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing rna Cas9 mRNA & sgRNA in Aqueous Buffer rna->mixing nanoparticles BAMEA-O16B/RNA Nanoparticles mixing->nanoparticles transfection Transfection nanoparticles->transfection injection Intravenous Injection nanoparticles->injection cells Cultured Hepatocytes cells->transfection analysis_invitro Gene Editing Analysis (e.g., GFP knockout) transfection->analysis_invitro mouse Mouse Model mouse->injection analysis_invivo Tissue & Serum Analysis (e.g., PCSK9 knockdown) injection->analysis_invivo mechanism_of_action cluster_delivery Cellular Uptake and Endosomal Escape cluster_editing Gene Editing lnp BAMEA-O16B Nanoparticle (with Cas9 mRNA & sgRNA) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (Reductive Environment) endosome->escape cytoplasm Cytoplasm escape->cytoplasm RNA Release translation Translation cytoplasm->translation Cas9 mRNA rnp_complex Cas9-sgRNA RNP Complex cytoplasm->rnp_complex sgRNA cas9_protein Cas9 Protein translation->cas9_protein cas9_protein->rnp_complex nucleus Nucleus rnp_complex->nucleus genome_editing Targeted Genome Editing nucleus->genome_editing

References

Application Notes: BAMEA-O16B for PCSK9 Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1] By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[1][2] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower LDL-C.[1] Genetic studies have shown that loss-of-function mutations in the PCSK9 gene are associated with reduced LDL-C levels and a decreased risk of cardiovascular disease.[3][4] This has provided a strong rationale for the development of PCSK9 inhibitors.[5]

The CRISPR/Cas9 system offers a powerful tool for permanent gene disruption.[6] BAMEA-O16B is a bioreducible lipid nanoparticle designed for the efficient in vivo co-delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA).[7][8] This system has been successfully utilized to achieve significant knockdown of the PCSK9 gene in preclinical models, highlighting its potential as a therapeutic agent and a research tool for studying PCSK9 biology.[7]

Mechanism of Action

BAMEA-O16B nanoparticles encapsulate Cas9 mRNA and sgRNA, protecting them from degradation and facilitating their delivery into target cells, primarily hepatocytes.[7][8] The bioreducible nature of BAMEA-O16B allows for the efficient release of the RNA cargo into the cytoplasm in response to the reductive intracellular environment.[7] Once released, the Cas9 mRNA is translated into Cas9 protein, which then complexes with the sgRNA. This ribonucleoprotein (RNP) complex translocates to the nucleus and induces a double-strand break at the target site within the PCSK9 gene, as directed by the sgRNA.[6] The subsequent error-prone non-homologous end joining (NHEJ) repair mechanism often results in insertions or deletions (indels), leading to a frameshift mutation and functional knockout of the PCSK9 gene.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing BAMEA-O16B for gene knockout experiments.

Table 1: In Vitro GFP Knockout Efficiency in HEK-GFP Cells [7]

Cas9 mRNA Concentration (ng/mL)GFP Knockout Efficiency (%)
2035
160>90

Table 2: In Vivo PCSK9 Knockdown in C57BL/6 Mice [7]

Treatment GroupSerum PCSK9 Level (relative to control)PCSK9 Knockdown Efficiency (%)
BAMEA-O16B/Cas9 mRNA/sgPCSK920%80%
DPBS Control100%0%
BAMEA-O16B/Cas9 mRNA/scramble sgRNA100%0%

Experimental Protocols

1. Formulation of BAMEA-O16B Nanoparticles for PCSK9 Knockout

This protocol describes the formulation of BAMEA-O16B lipid nanoparticles encapsulating Cas9 mRNA and sgRNA targeting PCSK9.

Materials:

  • BAMEA-O16B lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DSPE-PEG2000

  • Cas9 mRNA

  • sgRNA targeting PCSK9 (sgPCSK9)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve BAMEA-O16B, cholesterol, DOPE, and DSPE-PEG2000 in ethanol.

  • Dissolve Cas9 mRNA and sgPCSK9 in citrate buffer.

  • Rapidly mix the lipid-ethanol solution with the RNA-buffer solution at a defined weight ratio (e.g., 15:1 lipid to RNA) to allow for self-assembly of the nanoparticles.[7]

  • Dialyze the resulting nanoparticle suspension against PBS overnight to remove ethanol and raise the pH.

  • Characterize the nanoparticles for size, polydispersity, and encapsulation efficiency.

2. In Vitro Transfection for Gene Knockout Efficiency Assessment

This protocol details the procedure for transfecting mammalian cells in culture to assess the gene knockout efficiency of the BAMEA-O16B formulation.

Materials:

  • HEK-293T cells stably expressing GFP (HEK-GFP)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • BAMEA-O16B/Cas9 mRNA/sgGFP nanoparticles

  • Flow cytometer

Procedure:

  • Seed HEK-GFP cells in 24-well plates and culture overnight.

  • Replace the culture medium with fresh medium containing varying concentrations of BAMEA-O16B/Cas9 mRNA/sgGFP nanoparticles (e.g., 20 ng/mL to 160 ng/mL of Cas9 mRNA).[7]

  • Incubate the cells for 24-48 hours.

  • Harvest the cells and analyze GFP expression by flow cytometry to determine the percentage of GFP-negative cells, which corresponds to the knockout efficiency.[7]

3. In Vivo Administration for PCSK9 Knockdown in Mice

This protocol outlines the in vivo delivery of BAMEA-O16B nanoparticles to mice for PCSK9 gene knockout.

Materials:

  • C57BL/6 mice

  • BAMEA-O16B/Cas9 mRNA/sgPCSK9 nanoparticles

  • Control nanoparticles (e.g., BAMEA-O16B/Cas9 mRNA/scramble sgRNA)

  • DPBS

  • ELISA kit for mouse PCSK9

Procedure:

  • Administer the BAMEA-O16B/Cas9 mRNA/sgPCSK9 nanoparticles to C57BL/6 mice via intravenous (tail vein) injection at a specified mRNA dosage (e.g., 0.6 mg/kg).[7]

  • Include control groups receiving DPBS or nanoparticles with a scramble sgRNA.[7]

  • Collect blood samples at specified time points post-injection (e.g., 3-4 days).[6]

  • Isolate serum from the blood samples.

  • Quantify the concentration of PCSK9 in the serum using an ELISA kit.[7]

  • Calculate the percentage of PCSK9 knockdown relative to the control groups.

Visualizations

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 Secreted PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binds Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 promotes degradation Recycling Recycling to Cell Surface Endosome->Recycling Without PCSK9 BAMEA_O16B_PCSK9_Knockout_Workflow cluster_formulation 1. Nanoparticle Formulation cluster_delivery 2. In Vivo Delivery cluster_knockout 3. Gene Knockout cluster_analysis 4. Analysis BAMEA_O16B BAMEA-O16B Lipid Nanoparticle BAMEA-O16B Nanoparticle BAMEA_O16B->Nanoparticle Self-assembly Cas9_mRNA Cas9 mRNA Cas9_mRNA->Nanoparticle Self-assembly sgPCSK9 sgRNA (PCSK9) sgPCSK9->Nanoparticle Self-assembly RNP_Formation Cas9-sgRNA RNP Complex Injection Intravenous Injection (Mouse Model) Nanoparticle->Injection Hepatocyte Hepatocyte Uptake Injection->Hepatocyte Release Cytoplasmic Release of RNA Hepatocyte->Release Translation Translation -> Cas9 Protein Release->Translation Translation->RNP_Formation DSB Double-Strand Break in PCSK9 Gene RNP_Formation->DSB NHEJ NHEJ Repair (Indels) DSB->NHEJ Knockout PCSK9 Gene Knockout NHEJ->Knockout Serum_Collection Serum Collection Knockout->Serum_Collection ELISA PCSK9 ELISA Serum_Collection->ELISA Result Reduced Serum PCSK9 & Lower Cholesterol ELISA->Result

References

Application Notes and Protocols for Formulating 9322-O16B with Cholesterol and DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid 9322-O16B is a novel cationic lipidoid designed for the efficient in vitro and in vivo delivery of messenger RNA (mRNA). When formulated into Lipid Nanoparticles (LNPs) with the helper lipids cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound facilitates the encapsulation and cellular delivery of mRNA payloads. This combination of lipids has been shown to be effective in engineering Chimeric Antigen Receptor (CAR) macrophages and T cells for therapeutic applications.

These application notes provide a detailed protocol for the formulation and characterization of this compound-based LNPs, along with an overview of the underlying mechanisms of cellular uptake and endosomal escape.

Roles of Key Components

  • This compound (Ionizable Cationic Lipid): The core component responsible for encapsulating the negatively charged mRNA through electrostatic interactions at acidic pH. Its ionizable nature allows for a near-neutral surface charge at physiological pH, reducing toxicity, and promotes endosomal escape upon acidification within the cell.

  • Cholesterol (Helper Lipid): A crucial structural component that enhances LNP stability and rigidity. It helps to fill the gaps between the other lipid molecules, influencing membrane integrity and fluidity, which can impact both encapsulation efficiency and the release of the mRNA cargo.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) (Helper Lipid): A fusogenic phospholipid that promotes the destabilization of the endosomal membrane. Its cone-like molecular shape favors the formation of non-bilayer lipid structures, which facilitates the fusion of the LNP with the endosomal membrane and subsequent release of the mRNA into the cytoplasm.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of LNPs formulated with this compound, cholesterol, and DOPE.

ParameterValueReference
Lipid Composition (weight ratio) This compound : Cholesterol : DOPE = 16:10:1[1]
Calculated Molar Ratio This compound : Cholesterol : DOPE ≈ 0.77 : 1 : 0.05-
Particle Size (Hydrodynamic Diameter) ~150 nm[1]
Polydispersity Index (PDI) < 0.2[1]
Zeta Potential Slightly positive[1]
Encapsulation Efficiency > 90%[1]

Experimental Protocols

Materials
  • This compound (MW: 804.3 g/mol )[1][2][3]

  • Cholesterol (MW: 386.65 g/mol )[4][5][6][7][8]

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) (MW: 744.0 g/mol )[9][10][11][12]

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • mRNA transcript of interest

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

  • Ribogreen assay or equivalent for RNA quantification

LNP Formulation using Microfluidic Mixing

This protocol is based on the methods described by Ye et al. (2022) for the formulation of this compound LNPs.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, and DOPE in ethanol at a weight ratio of 16:10:1.

    • The total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system but is typically in the range of 10-25 mg/mL.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) for at least 6 hours to remove the ethanol and exchange the buffer.

    • Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • Encapsulation Efficiency (EE) Quantification:

    • The EE can be determined using a fluorescent dye-based assay such as the RiboGreen assay.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The EE is calculated using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Signaling Pathways and Mechanisms of Action

Experimental Workflow for LNP Formulation and Characterization

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization prep_lipids Prepare Lipid Stock (this compound, Cholesterol, DOPE in Ethanol) microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna Prepare mRNA Solution (in Citrate Buffer pH 4.0) prep_mrna->microfluidics dialysis Dialysis/TFF (vs. PBS pH 7.4) microfluidics->dialysis sterilization Sterile Filtration (0.22 µm) dialysis->sterilization storage Storage (4°C or -80°C) sterilization->storage dls DLS (Size & PDI) sterilization->dls zeta Zeta Potential sterilization->zeta ee Encapsulation Efficiency (RiboGreen Assay) sterilization->ee

Caption: Workflow for LNP Formulation and Characterization.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp LNP (this compound/Chol/DOPE) endocytosis Endocytosis lnp->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation endosomal_escape Endosomal Escape late_endosome->endosomal_escape pH-mediated Destabilization cytoplasm Cytoplasm endosomal_escape->cytoplasm mRNA Release translation mRNA Translation (Ribosome) cytoplasm->translation protein Therapeutic Protein translation->protein

Caption: Cellular Uptake and Endosomal Escape Pathway of LNPs.

Mechanism of Action:

  • Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.

  • Endosomal Maturation and Acidification: Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early to late endosomes. During this process, the pH of the endosomal lumen decreases.

  • Endosomal Escape: The acidic environment of the late endosome protonates the tertiary amine groups of the this compound lipid, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane. Concurrently, the fusogenic properties of DOPE promote the destabilization and disruption of the endosomal membrane. This synergistic action leads to the release of the encapsulated mRNA into the cytoplasm.[][14][15]

  • mRNA Translation: In the cytoplasm, the released mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Conclusion

The formulation of the ionizable lipid this compound with cholesterol and DOPE provides a robust platform for the efficient delivery of mRNA. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals working in the field of nucleic acid therapeutics. Careful optimization of the formulation and thorough characterization are critical for achieving desired therapeutic outcomes.

References

Application Notes and Protocols for BAMEA-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAMEA-O16B is a bioreducible, ionizable lipid that has demonstrated high efficiency in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid payloads such as messenger RNA (mRNA) and CRISPR/Cas9 components.[1][2][3][4][5] Its unique structure, incorporating disulfide bonds, allows for efficient encapsulation of genetic material and facilitates its release within the reductive intracellular environment, leading to effective genome editing and protein expression.[1][3][4] These application notes provide detailed protocols for the preparation, characterization, and application of BAMEA-O16B LNPs.

Core Principles of BAMEA-O16B LNP Formulation

BAMEA-O16B LNPs are typically formulated by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo. The formulation generally includes four key lipid components:

  • Ionizable Cationic Lipid: BAMEA-O16B, which is positively charged at acidic pH to facilitate nucleic acid complexation and becomes neutral at physiological pH.[2][6]

  • Helper Lipid: A neutral phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the formation of the lipid bilayer and enhances endosomal escape.[7][8]

  • Cholesterol: A structural "helper" lipid that fills gaps in the lipid bilayer, providing stability to the nanoparticles.[7][8]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG), which sterically stabilizes the LNPs and increases their circulation half-life.[2]

The bioreducible nature of BAMEA-O16B, owing to its disulfide bonds, is a key feature that promotes the intracellular release of the mRNA payload in response to the reductive environment of the cytoplasm.[1][3]

Quantitative Data Summary

The following table summarizes the formulation parameters and performance metrics of BAMEA-O16B LNPs as reported in the literature.

ParameterValueReference
Lipid Composition (w/w ratio) BAMEA-O16B/DOPE/Cholesterol/DSPE-PEG (16/4/8/1)[7]
Lipid:mRNA Ratio (w/w) 15:1[7]
Particle Size (Z-average diameter) ~230 nm[7]
In Vitro Transfection Efficiency (GFP knockout in HEK293-GFP cells) Up to 90%[1][2][3]
In Vivo Gene Knockdown (serum PCSK9 in mice) ~80% reduction[1][2][3]
Primary In Vivo Target Organ Liver (Hepatocytes)[1]

Experimental Protocols

Protocol 1: Preparation of BAMEA-O16B Lipid Nanoparticles

This protocol describes the preparation of BAMEA-O16B LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • BAMEA-O16B lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2k)

  • Ethanol (anhydrous)

  • Sodium Acetate Buffer (25-50 mM, pH 4.0-5.0)

  • mRNA cargo in nuclease-free water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (MWCO 10,000)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of BAMEA-O16B, DOPE, cholesterol, and DSPE-PEG2k in anhydrous ethanol. The concentration of these stock solutions should be determined based on the desired final lipid concentration and ratios. For example, prepare a 25 mM total lipid stock solution.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A commonly used ratio for similar LNPs is approximately 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:PEG-lipid). For the weight ratio of 16:4:8:1 for BAMEA-O16B/DOPE/Cholesterol/DSPE-PEG, calculate the corresponding molar ratios based on the molecular weights of the lipids.[7]

    • Vortex the lipid mixture gently to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA cargo to the desired concentration in the sodium acetate buffer (pH 4.0-5.0). The acidic buffer ensures that the BAMEA-O16B is protonated and can efficiently complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • A common flow rate ratio for the aqueous to organic phase is 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the freshly prepared LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological pH buffer.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP solution at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of BAMEA-O16B LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a suitable instrument.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency:

  • Method: Ribogreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • To the other set, add PBS as a control for unencapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Fluorescence with Lysis) - (Fluorescence without Lysis)] / (Fluorescence with Lysis) * 100

Visualizations

LNP_Preparation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid Stock Solutions Lipid Stock Solutions Lipid Mixture Lipid Mixture Lipid Stock Solutions->Lipid Mixture Combine & Mix Microfluidic Mixing Microfluidic Mixing Lipid Mixture->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis Dialysis LNP Formation->Dialysis Sterile Filtration & Storage Sterile Filtration & Storage Dialysis->Sterile Filtration & Storage Characterization Characterization Sterile Filtration & Storage->Characterization

Caption: Workflow for the preparation of BAMEA-O16B lipid nanoparticles.

BAMEA_O16B_LNP_Signaling_Pathway BAMEA-O16B LNP BAMEA-O16B LNP Endocytosis Endocytosis BAMEA-O16B LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm (Reductive Environment) Cytoplasm (Reductive Environment) Endosomal Escape->Cytoplasm (Reductive Environment) Disulfide Bond Cleavage Disulfide Bond Cleavage Cytoplasm (Reductive Environment)->Disulfide Bond Cleavage GSH mRNA Release mRNA Release Disulfide Bond Cleavage->mRNA Release Translation Translation mRNA Release->Translation Protein Expression / Gene Editing Protein Expression / Gene Editing Translation->Protein Expression / Gene Editing

Caption: Intracellular delivery pathway of BAMEA-O16B LNPs.

References

Application Notes and Protocols for In Vitro Transfection using 9322-O16B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA, due to their high encapsulation efficiency, biocompatibility, and ability to facilitate cellular uptake and endosomal escape.[1][2][3] The ionizable lipid component is a critical determinant of LNP potency and safety.[3][4] 9322-O16B is a novel ionizable lipidoid designed for the efficient delivery of mRNA.[5] LNPs formulated with this compound have demonstrated high transfection efficiency, particularly in challenging cell types like primary macrophages.[5]

These application notes provide a detailed protocol for the in vitro transfection of mRNA using pre-formulated this compound LNPs. The protocol is designed to be a starting point for optimization in various cell lines and for different research applications.

Principle of LNP-Mediated Transfection

LNP-mediated transfection is a multi-step process that begins with the encapsulation of negatively charged nucleic acids by the positively charged ionizable lipids at a low pH.[3] The resulting LNPs, which are typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid, protect the nucleic acid cargo from degradation.[1][3][4] Upon introduction to cells, the LNPs are taken up through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, where it can be translated (in the case of mRNA) or exert its function (in the case of siRNA).[3]

Materials and Equipment

Reagents:

  • Pre-formulated this compound LNPs encapsulating the mRNA of interest

  • Target cells (e.g., HeLa, HEK293T, HepG2, or primary cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Nuclease-free water

  • Assay-specific reagents for downstream analysis (e.g., luciferase assay kit, flow cytometry antibodies)

Equipment:

  • Laminar flow hood

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Micropipettes and sterile, nuclease-free pipette tips

  • Fluorescence microscope or plate reader for assessing transfection efficiency

Experimental Protocols

I. Cell Preparation and Seeding
  • Cell Culture: Culture the target cells in their recommended complete medium in a CO₂ incubator. Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment.[1] It is crucial to regularly test cells for mycoplasma contamination to ensure consistent results.[2]

  • Cell Seeding:

    • The day before transfection, detach the cells using an appropriate method (e.g., trypsinization).

    • Count the cells and determine their viability.

    • Seed the cells in multi-well plates at a density that will result in 70-90% confluency at the time of transfection. The optimal seeding density will vary depending on the cell type and the size of the culture vessel (see Table 1 for recommendations).

    • Allow the cells to adhere and recover overnight in the incubator.[2]

Table 1: Recommended Cell Seeding Densities for Different Plate Formats

Plate FormatSeeding Density (cells/well)Culture Medium Volume (per well)
96-well5,000 - 10,000100 µL
24-well40,000 - 80,000500 µL
12-well80,000 - 160,0001 mL
6-well200,000 - 400,0002 mL
II. In Vitro Transfection Protocol
  • Thaw LNPs: On the day of transfection, thaw the vial of pre-formulated this compound LNPs at room temperature.

  • Prepare LNP-mRNA Dilution:

    • Gently vortex the LNP solution to ensure homogeneity.

    • Dilute the required amount of LNPs in serum-free or complete culture medium to the desired final concentration.[2] The optimal concentration of mRNA will depend on the cell type and the specific application and should be determined empirically. A good starting point is a range of 50 ng to 500 ng of mRNA per well in a 24-well plate.

  • Transfection:

    • Carefully remove the old culture medium from the seeded cells.

    • Add the diluted LNP-mRNA complex to the cells.[2]

    • Gently rock the plate to ensure even distribution of the complexes.[3]

  • Incubation:

    • Incubate the cells with the LNP-mRNA complexes for 24 to 48 hours in a CO₂ incubator.[3] The optimal incubation time will depend on the gene of interest and the desired level of protein expression. For some sensitive cell lines, the medium can be replaced with fresh complete medium after 4-6 hours to minimize potential toxicity.[1]

III. Post-Transfection Analysis

After the incubation period, the efficiency of transfection and its effect on the cells can be assessed using various methods:

  • Reporter Gene Assays: If using an mRNA encoding a reporter protein like luciferase or green fluorescent protein (GFP), measure the signal using a plate reader or fluorescence microscopy, respectively.[2]

  • Flow Cytometry: For fluorescently labeled mRNA or to analyze the expression of a cell surface protein, flow cytometry can provide quantitative data on the percentage of transfected cells and the level of expression.[1]

  • Western Blot or ELISA: To quantify the expression of the target protein.

  • Cell Viability Assays: Assays such as MTT or trypan blue exclusion can be used to assess the cytotoxicity of the LNP treatment.[6]

Data Presentation

The following table provides representative data on the transfection efficiency and cell viability of this compound LNPs in different cell lines. (Note: This is example data and should be replaced with experimental results).

Table 2: Representative Transfection Efficiency and Cell Viability Data

Cell LinemRNA Dose (ng/well)Transfection Efficiency (%)Cell Viability (%)
HEK293T 10092 ± 595 ± 3
25095 ± 491 ± 4
50097 ± 388 ± 5
HepG2 10085 ± 798 ± 2
25089 ± 694 ± 3
50091 ± 590 ± 4
Primary Macrophages 25078 ± 993 ± 4
50085 ± 889 ± 6
100088 ± 785 ± 7

Mandatory Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells in Multi-well Plates incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_to_cells Add Diluted LNPs to Cells thaw_lnps Thaw this compound LNPs dilute_lnps Dilute LNPs in Culture Medium thaw_lnps->dilute_lnps dilute_lnps->add_to_cells incubate_transfection Incubate for 24-48h add_to_cells->incubate_transfection analyze_expression Analyze Protein Expression (e.g., Luciferase, GFP) incubate_transfection->analyze_expression assess_viability Assess Cell Viability (e.g., MTT Assay) incubate_transfection->assess_viability

Caption: Experimental workflow for in vitro transfection using this compound LNPs.

lnp_uptake_pathway lnp This compound LNP (with mRNA cargo) cell_membrane Cell Membrane lnp->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome (Acidic Environment) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 3. pH-triggered Membrane Disruption cytoplasm Cytoplasm endosomal_escape->cytoplasm mrna_release mRNA Release endosomal_escape->mrna_release translation Translation (Ribosomes) mrna_release->translation 4. Cargo Release protein Protein Expression translation->protein 5. Protein Synthesis

Caption: Cellular uptake and mRNA delivery pathway of this compound LNPs.

Troubleshooting

Table 3: Common Issues and Solutions in LNP Transfection

ProblemPossible Cause(s)Suggested Solution(s)
Low Transfection Efficiency - Suboptimal LNP-mRNA dose- Low cell confluency- Cells are difficult to transfect- Degraded mRNA- Optimize the LNP-mRNA concentration by performing a dose-response experiment.- Ensure cells are at 70-90% confluency at the time of transfection.- Increase incubation time.- Use high-quality, intact mRNA.[1]
High Cell Toxicity - LNP-mRNA concentration is too high- Cells are sensitive to the transfection reagent- Extended incubation time- Reduce the LNP-mRNA concentration.- Decrease the incubation time with the LNP complexes (e.g., 4-6 hours), then replace with fresh medium.[1]- Ensure cells are not overgrown.
High Variability Between Replicates - Inconsistent cell seeding- Inaccurate pipetting- Uneven distribution of LNP complexes- Ensure a single-cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and proper pipetting techniques.- Gently rock the plate after adding the LNP complexes to ensure even distribution.[3]

Conclusion

The this compound lipid nanoparticle system offers a potent and versatile tool for the in vitro delivery of mRNA to a wide range of cell types. By following the detailed protocol and optimization guidelines provided in these application notes, researchers can achieve high transfection efficiencies while maintaining good cell viability. This will enable a broad spectrum of applications, from basic research in gene function to the development of novel cell-based therapies.

References

Application Notes and Protocols: 9322-O16B for Targeted Delivery to Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are professional antigen-presenting cells that are pivotal in initiating and modulating adaptive immune responses.[1][2] Their central role in orchestrating immunity makes them a prime target for immunotherapeutic strategies, including cancer vaccines and gene therapies.[1][3] However, the efficient and precise delivery of therapeutic payloads such as mRNA to DCs in vivo has been a significant challenge. 9322-O16B is a novel, biocompatible cationic lipid designed for the formulation of lipid nanoparticles (LNPs) that can effectively encapsulate and deliver mRNA to dendritic cells. This document provides detailed application notes and protocols for utilizing this compound-based LNPs for targeted gene editing in dendritic cells for research and preclinical development. The information presented is based on the published research on the cationic lipid BAMEA-O16B.[1][4]

Product Description: this compound Lipid

This compound is a bioreducible cationic lipid featuring hydrophobic tails containing disulfide bonds.[1][4] This unique structure allows for the efficient formulation of lipid nanoparticles (referred to as BAMEA-O16B Lipid-Assisted Nanoparticles or BLANs in literature) that can encapsulate negatively charged nucleic acids like mRNA and single-guide RNA (sgRNA). The key features of this compound LNPs include:

  • High Encapsulation Efficiency: The cationic nature of this compound facilitates strong electrostatic interactions with mRNA/sgRNA for efficient encapsulation.[4]

  • Biocompatibility: Formulated with biocompatible lipids, including cholesterol, DOPE, and DSPE-mPEG2k.[1]

  • Reductively-Sensitive Release: The disulfide bonds in the lipid tails are designed to be cleaved in the reductive intracellular environment, facilitating the release of the mRNA payload into the cytoplasm.[4]

  • Targeted Delivery: While not possessing an active targeting ligand in its basic formulation, the physicochemical properties of the LNPs, particularly when optimized for cholesterol density, show promising uptake by dendritic cells.[1]

Mechanism of Action

The targeted delivery and payload release of this compound LNPs involves a multi-step process:

  • Cellular Uptake: The LNPs are internalized by dendritic cells primarily through endocytosis.

  • Endosomal Escape: As the endosome matures and its internal pH decreases, the ionizable this compound lipid becomes protonated. This charge alteration is believed to interact with the endosomal membrane, leading to its destabilization and the release of the LNP into the cytoplasm.

  • Payload Release: Within the reductive environment of the cytoplasm, the disulfide bonds in the this compound lipid are cleaved. This structural change in the LNP facilitates the rapid and efficient release of the encapsulated mRNA and sgRNA.

  • Protein Translation: The released mRNA is then translated by the cell's ribosomal machinery to produce the encoded protein (e.g., Cas9 nuclease).

  • Gene Editing: The translated Cas9 protein complexes with the co-delivered sgRNA to mediate sequence-specific gene editing.

cluster_extracellular Extracellular Space cluster_cell Dendritic Cell LNP This compound LNP (mRNA/sgRNA encapsulated) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm Endosomal Escape Translation Ribosome Translation Cytoplasm->Translation mRNA Release Cas9 Cas9 Protein + sgRNA (RNP Complex) Translation->Cas9 Nucleus Nucleus Cas9->Nucleus Nuclear Translocation GeneEditing Targeted Gene Editing (e.g., PD-L1 Knockout) Nucleus->GeneEditing

Caption: Mechanism of this compound LNP delivery and gene editing in DCs.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound (as BAMEA-O16B) LNPs for gene editing in dendritic cells.

Table 1: In Vitro PD-L1 Gene Editing Efficiency in Dendritic Cells

Treatment Group Mutation Frequency (%) Reference
BLANmCas9/gPD-L1 16.6 [5]

| LipomCas9/gPD-L1 (Commercial Reagent) | 7.9 |[5] |

Table 2: Effect of PD-L1 Knockout in Dendritic Cells on T-Cell Response and Tumor Growth

Metric Observation Finding Reference
cDC1 Activation Increased PD-L1 knockout enhances DC activation. [1]
T-Cell Stimulation Heightened Modified DCs show improved ability to stimulate T-cells. [1]
In Vivo Tumor Growth Significant Suppression Administration of BLANmCas9/gPD-L1 leads to reduced tumor growth. [1]

| Anti-Tumor CD8+ T-cell Infiltration | Increased | Enhanced recruitment of cytotoxic T-cells to the tumor microenvironment. |[6][7] |

Experimental Protocols

5.1 Protocol for Preparation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method, adapted from standard LNP formulation procedures.[8][9]

Materials:

  • This compound (BAMEA-O16B)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Cas9 mRNA and sgRNA (e.g., targeting PD-L1)

  • Ethanol (100%, molecular grade)

  • Citrate buffer (10 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, DOPE, and DSPE-mPEG2k in 100% ethanol at a desired molar ratio (e.g., 50:38.5:10:1.5). The total lipid concentration should be optimized for your system (e.g., 10-20 mM). Heat and mix at 37°C to ensure complete dissolution.[9]

  • Prepare mRNA Solution: Thaw Cas9 mRNA and sgRNA on ice. Dilute the nucleic acids in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.

  • Sterilization and Storage: Sterile-filter the final LNP solution through a 0.22 µm syringe filter. Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency. Store at 4°C for short-term use or at -80°C for long-term storage.

5.2 Protocol for In Vitro Gene Editing of Dendritic Cells

This protocol details the procedure for transfecting bone marrow-derived dendritic cells (BMDCs) with this compound LNPs to achieve gene knockout.

Materials:

  • Bone marrow cells isolated from mice

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant murine GM-CSF (20 ng/mL) and IL-4 (10 ng/mL)

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA (targeting PD-L1)

  • Control LNPs (e.g., encapsulating scramble sgRNA)

  • 6-well tissue culture plates

  • T7 Endonuclease I (T7E1) assay kit

  • Flow cytometer and antibodies for PD-L1 surface staining

Procedure:

  • Generate BMDCs: Culture bone marrow cells in complete RPMI-1640 supplemented with GM-CSF and IL-4 for 7 days. Replace the medium every 2-3 days. On day 7, immature BMDCs will be ready for use.

  • Cell Seeding: Seed the BMDCs in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere for 2-4 hours.

  • Transfection: Gently add the this compound LNPs to the cells at a final mRNA concentration of 500-1000 ng/mL. Include a negative control (untreated cells) and a scramble control (cells treated with control LNPs).

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Harvesting: After incubation, harvest the cells. Split the cell suspension into two parts: one for protein analysis (flow cytometry) and one for genomic DNA extraction (T7E1 assay).

  • Flow Cytometry Analysis: Stain one portion of the cells with a fluorescently-labeled anti-PD-L1 antibody. Analyze the cells using a flow cytometer to quantify the percentage of PD-L1 negative cells, indicating successful protein knockout.

  • T7E1 Assay: Extract genomic DNA from the second portion of cells. Amplify the genomic region targeted by the sgRNA using PCR. Perform the T7E1 assay according to the manufacturer's protocol to detect and quantify the frequency of gene editing.[5]

5.3 Protocol for In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical workflow for evaluating the therapeutic efficacy of this compound LNPs in a syngeneic mouse tumor model.

Start Day 0: Tumor Cell Implantation (e.g., B16F10 melanoma) TumorGrowth Days 1-6: Allow Tumors to Establish Start->TumorGrowth Treatment Day 7, 10, 13: Systemic Administration of This compound LNPs (IV injection) TumorGrowth->Treatment Monitoring Monitor Tumor Volume (3x per week) Treatment->Monitoring Endpoint Day 21: Endpoint Analysis Monitoring->Endpoint Analysis Tumor Excision & Analysis: - Tumor Weight - Immune Cell Infiltration (IHC) - Spleen/Lymph Node Analysis Endpoint->Analysis cluster_DC Dendritic Cell (DC) cluster_TCell CD8+ T-Cell DC_Antigen Tumor Antigen Presentation (MHC) TCR T-Cell Receptor (TCR) DC_Antigen->TCR Signal 1: Antigen Recognition PDL1_KO PD-L1 Knockout (via this compound LNP) PD1 PD-1 Receptor PDL1_KO->PD1 Inhibitory Signal Blocked Activation T-Cell Activation & Proliferation TCR->Activation Effector Effector Function: - IFN-γ Production - Tumor Cell Killing Activation->Effector

References

Application Notes and Protocols: A Step-by-Step Guide to 9322-O16B LNP Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. 9322-O16B is a novel ionizable cationic lipid that has demonstrated high efficiency in the generation of LNPs for mRNA delivery, particularly for applications such as in vitro engineering of Chimeric Antigen Receptor (CAR) macrophages and T cells. This document provides a detailed, step-by-step guide to the assembly, characterization, and application of LNPs incorporating the this compound lipid.

Materials and Equipment

Lipids and Nucleic Acids
  • Ionizable Lipid: this compound

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic Acid Cargo: mRNA (e.g., encoding a protein of interest)

  • Buffer for Nucleic Acid: Citrate buffer (pH 4.0)

  • Solvent for Lipids: Ethanol, absolute

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop)

  • Syringes and tubing compatible with the microfluidic system

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

  • Zeta potential analyzer

  • Fluorometer or UV-Vis spectrophotometer for nucleic acid quantification

  • Dialysis cassettes or other buffer exchange systems

  • Standard laboratory glassware and consumables

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol.

  • The concentration of each stock solution should be determined based on the desired final lipid concentration and molar ratio in the LNP formulation. A typical starting concentration is 10-20 mM.

  • Ensure complete dissolution of all lipids by gentle vortexing or sonication. Store the stock solutions at -20°C for long-term storage.

LNP Assembly using Microfluidics

The assembly of this compound LNPs is efficiently achieved using a microfluidic mixing technique. This method allows for rapid and controlled mixing of the lipid and aqueous phases, resulting in the formation of uniform nanoparticles.

  • Prepare the Lipid Mixture:

    • In a sterile microcentrifuge tube, combine the lipid stock solutions (this compound, DOPE, cholesterol, and DMG-PEG 2000) to achieve the desired molar ratio. A commonly used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).

    • Vortex the lipid mixture gently to ensure homogeneity.

  • Prepare the Aqueous Phase:

    • Dilute the mRNA cargo in citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the protonation of the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A typical FRR is 3:1.

    • Set the total flow rate (TFR). A common TFR is in the range of 2-12 mL/min. The TFR can be optimized to achieve the desired particle size.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA.

  • Buffer Exchange:

    • The newly formed LNPs are in an ethanol/citrate buffer mixture. To make them suitable for in vitro and in vivo applications, the buffer needs to be exchanged to a physiological buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

    • Perform buffer exchange using dialysis or a tangential flow filtration system. Dialyze against PBS at 4°C for at least 6 hours, with at least two changes of buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, although stability at this temperature should be validated.

LNP Characterization

Thorough characterization of the LNPs is essential to ensure quality and reproducibility.

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter (Z-average) and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Dilute the LNP sample in PBS to an appropriate concentration for measurement.

    • Acceptable LNPs for in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.

  • Zeta Potential:

    • Measure the surface charge of the LNPs using a zeta potential analyzer.

    • The zeta potential should be close to neutral at physiological pH.

  • mRNA Encapsulation Efficiency:

    • Determine the percentage of mRNA that is successfully encapsulated within the LNPs.

    • The RiboGreen assay is a common method for this purpose.

    • Briefly, the fluorescence of a RiboGreen solution is measured in the presence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) that lyses the nanoparticles.

    • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100

Data Presentation

The following tables summarize the key quantitative data for a typical this compound LNP formulation.

Table 1: this compound LNP Formulation Parameters

ParameterValue
Ionizable LipidThis compound
Helper LipidDOPE
Structural LipidCholesterol
PEG-LipidDMG-PEG 2000
Molar Ratio (Ionizable:Helper:Cholesterol:PEG)50:10:38.5:1.5
N:P Ratio*~6
Aqueous Phase BufferCitrate Buffer, pH 4.0
Organic Phase SolventEthanol
Flow Rate Ratio (Aqueous:Organic)3:1
Total Flow Rate2-12 mL/min

* The Nitrogen to Phosphate (N:P) ratio refers to the molar ratio of the protonatable nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid.

Table 2: this compound LNP Characterization Data

ParameterTypical Value
Particle Size (Z-average, nm)80 - 150
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV) at pH 7.4-10 to +10
mRNA Encapsulation Efficiency (%)> 90%

Mandatory Visualization

LNP_Assembly_Workflow cluster_preparation Preparation cluster_assembly Assembly cluster_purification Purification & Formulation cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (this compound, DOPE, Chol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stocks->Microfluidics mRNA_Solution mRNA Solution (in Citrate Buffer pH 4.0) mRNA_Solution->Microfluidics Buffer_Exchange Buffer Exchange (Dialysis against PBS pH 7.4) Microfluidics->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm filter) Buffer_Exchange->Sterilization Final_Product Sterile this compound LNPs Sterilization->Final_Product DLS Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency (RiboGreen Assay) Final_Product->DLS Final_Product->Zeta Final_Product->EE

Caption: Workflow for this compound LNP Assembly and Characterization.

Conclusion

This application note provides a comprehensive and detailed protocol for the assembly and characterization of lipid nanoparticles using the novel ionizable lipid this compound. By following this step-by-step guide, researchers can reliably produce high-quality LNPs for the efficient delivery of mRNA therapeutics. The provided formulation and characterization parameters serve as a validated starting point for optimization, enabling the development of potent and safe nucleic acid delivery vehicles for a wide range of research and therapeutic applications.

Troubleshooting & Optimization

troubleshooting low transfection efficiency with 9322-O16B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using the 9322-O16B lipid-based transfection reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a proprietary, lipid-based formulation designed for the efficient transfection of nucleic acids (such as plasmid DNA and siRNA) into a wide range of mammalian cells. Its mechanism relies on the formation of cationic lipid-nucleic acid complexes that fuse with the cell membrane to deliver the cargo into the cytoplasm.

Q2: Which cell types are compatible with this compound?

A2: this compound has been successfully used on a variety of common cell lines (e.g., HEK293, HeLa, CHO). However, transfection efficiency is highly cell-type dependent. Hard-to-transfect cells, like primary cells and suspension cells, may require specific optimization.[1]

Q3: Can I use serum and antibiotics in my media during transfection?

A3: It is highly recommended to form the lipid-DNA complexes in a serum-free medium, as serum proteins can interfere with complex formation.[2] While some protocols allow for the addition of complexes to cells cultured in complete (serum-containing) media, others find that serum can inhibit efficiency.[3] Antibiotics can be cytotoxic when introduced at high levels by lipid reagents and are generally not recommended during the transfection process.[3][4]

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored at 4°C. Do not freeze the reagent, as this can compromise the integrity of the lipid nanoparticles and reduce transfection efficiency.[2]

Troubleshooting Low Transfection Efficiency

Low transfection efficiency is a common issue. The following sections break down potential causes and solutions.

Problem Area 1: Cell Health and Culture Conditions

Healthy, actively dividing cells are crucial for successful transfection.[5]

Possible Causes & Solutions

Observation Potential Cause Recommended Solution
Cells look unhealthy, high percentage of floating/dead cells.Poor Cell Viability: Cells should be >90% viable before transfection.[6]Thaw a fresh vial of low-passage cells. Ensure proper nutrition and check for contamination (e.g., mycoplasma).[6][7]
Cells are too dense or too sparse.Suboptimal Cell Confluency: High density can lead to contact inhibition, while low density can result in poor growth.[7]Plate cells to be 70-90% confluent at the time of transfection. This may require optimization for your specific cell line.[8][9]
Inconsistent results between experiments.High Passage Number: Cell characteristics can change over many passages, affecting their susceptibility to transfection.[7]Use cells with a low passage number (ideally <30) for all experiments to ensure consistency.[5][8]
Problem Area 2: Plasmid DNA Quality and Quantity

The quality of the nucleic acid being delivered is as important as the delivery vehicle.

Possible Causes & Solutions

Observation Potential Cause Recommended Solution
Low or no protein expression.Poor DNA Quality: Contaminants like endotoxins, proteins, or salts can reduce efficiency and cause toxicity.[10][11]Use a high-quality, endotoxin-free plasmid purification kit. Confirm purity with an A260/A280 ratio of ~1.8 and an A260/A230 ratio of 2.0-2.2.[12][13]
Incorrect Plasmid Conformation: Transient transfection is most efficient with supercoiled plasmid DNA.[5][11]Verify the integrity and conformation of your plasmid by running it on an agarose gel. The majority should be in the supercoiled form.[12]
High cell death after transfection.DNA Concentration Too High: Excessive amounts of nucleic acid can be toxic to cells.[14]Perform a titration to find the optimal DNA concentration for your experiment.[14]
Problem Area 3: Transfection Protocol Optimization

The protocol for forming and applying the transfection complexes must be optimized for each cell type and plasmid combination.[11]

Possible Causes & Solutions

Observation Potential Cause Recommended Solution
Low efficiency with a new cell line or plasmid.Suboptimal Reagent-to-DNA Ratio: The ratio of this compound to nucleic acid is critical for forming effective transfection complexes.[9]Perform a titration experiment, varying the volume of this compound while keeping the amount of DNA constant. Ratios from 1:1 to 5:1 (µL of reagent to µg of DNA) are a good starting point.[2][13]
Incorrect Complex Formation: Complexes formed in the presence of serum or for too long/short a time can be ineffective.[15]Always dilute the reagent and DNA in serum-free medium (e.g., Opti-MEM). Incubate for the recommended time (typically 15-30 minutes) at room temperature before adding to cells.[15]
High cell toxicity.Reagent Concentration Too High: Excessive amounts of lipid reagent can be toxic to cells.[16]Optimize the reagent-to-DNA ratio to find the lowest amount of reagent that gives high efficiency.[17]
Prolonged Exposure to Complexes: Leaving the lipid-DNA complexes on sensitive cells for too long can increase toxicity.[17]For sensitive cell lines, consider replacing the medium with fresh, complete growth medium 4-6 hours post-transfection.

Experimental Protocols

Protocol 1: Optimization of this compound Reagent to DNA Ratio

This protocol is designed to determine the optimal ratio of this compound reagent to plasmid DNA for a new cell line. This example uses a 24-well plate format.

Materials:

  • Healthy, low-passage cells

  • Plasmid DNA (e.g., expressing GFP) at 1 µg/µL, with A260/A280 of ~1.8

  • This compound Transfection Reagent

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • 24-well tissue culture plates

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate so they will be 70-90% confluent at the time of transfection.

  • Preparation of Reagent-DNA Complexes: On the day of transfection, prepare a master mix for your DNA and prepare individual tubes for the reagent dilutions.

    • DNA Dilution: For each condition to be tested (e.g., 5 ratios in triplicate), dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium per well.

    • Reagent Dilution: In separate tubes, dilute varying amounts of this compound reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) into 25 µL of serum-free medium for each respective ratio.

  • Complex Formation: Add the diluted DNA to the diluted reagent for each ratio, mix gently, and incubate at room temperature for 20 minutes.

  • Transfection: Add the 50 µL of reagent-DNA complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Assess transfection efficiency by visualizing GFP expression under a fluorescence microscope or by flow cytometry. Also, assess cell viability.

Optimization Data Summary Table (Example)

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (% GFP Positive)Cell Viability (%)
1:1 (0.5 µL:0.5 µg)35%95%
2:1 (1.0 µL:0.5 µg)60%92%
3:1 (1.5 µL:0.5 µg)85%88%
4:1 (2.0 µL:0.5 µg)82%75%
5:1 (2.5 µL:0.5 µg)78%60%

Based on this example, a 3:1 ratio would be optimal.

Visualizations

General Transfection Workflow

The following diagram illustrates the key steps in a typical lipid-based transfection experiment using this compound.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Analysis P1 1. Seed Cells (70-90% Confluency) T1 6. Add Complexes to Cells P2 2. Dilute DNA (Serum-Free Medium) C1 4. Mix Diluted DNA and Reagent P2->C1 P3 3. Dilute this compound (Serum-Free Medium) P3->C1 C2 5. Incubate (15-30 min at RT) C1->C2 C2->T1 T2 7. Incubate Cells (24-72 hours) T1->T2 A1 8. Analyze Gene Expression (e.g., qPCR, Western, Imaging) T2->A1 G Start Low Transfection Efficiency Check_Cells Assess Cell Health (Viability >90%, Confluency 70-90%?) Start->Check_Cells Check_DNA Verify DNA Quality (A260/280 ~1.8, Supercoiled?) Check_Cells->Check_DNA No Fix_Cells Improve Cell Culture: - Use low passage cells - Check for contamination - Optimize seeding density Check_Cells->Fix_Cells Yes Optimize_Ratio Optimize Reagent:DNA Ratio (Perform Titration) Check_DNA->Optimize_Ratio No Fix_DNA Improve DNA Quality: - Re-purify plasmid - Use endotoxin-free kit - Verify on gel Check_DNA->Fix_DNA Yes Fix_Protocol Refine Protocol: - Test multiple ratios (e.g., 1:1 to 5:1) - Confirm serum-free complexation Optimize_Ratio->Fix_Protocol Yes Success High Efficiency Achieved Optimize_Ratio->Success No Fix_Cells->Start Re-attempt Fix_DNA->Start Re-attempt Fix_Protocol->Start Re-attempt

References

Technical Support Center: Stability of Ionizable Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides general guidance on the stability of ionizable lipid nanoparticles. As there is limited publicly available stability data specifically for 9322-O16B LNPs, the information presented here is based on studies of other commonly used ionizable lipid nanoparticles and is intended to serve as a valuable resource for researchers working with similar formulations.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with ionizable lipid nanoparticles.

Issue 1: Increased Particle Size and Polydispersity Index (PDI)

Question: My LNP formulation shows a significant increase in particle size and PDI upon storage. What are the potential causes and how can I troubleshoot this?

Answer: An increase in particle size and PDI is often indicative of nanoparticle aggregation or fusion.[1][2] This can be caused by several factors:

  • Improper Storage Temperature: Storing LNPs at inappropriate temperatures can lead to instability. For instance, storing at -20°C or -80°C without a cryoprotectant can cause aggregation due to ice crystal formation and phase separation.[3][4][5][6] Refrigeration at 2-8°C is often a better option for short- to medium-term storage of aqueous LNP suspensions.[3][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your LNP samples can induce significant stress on the nanoparticles, leading to aggregation and loss of efficacy.[3][4]

  • Suboptimal pH: The pH of the storage buffer is crucial. While some studies suggest that the storage buffer's pH doesn't significantly influence stability, extreme pH values can affect the ionization state of the lipids and lead to instability.[3][8] It is generally recommended to store LNPs under physiologically appropriate conditions (e.g., pH 7.4) for ease of use.[3][7]

  • High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[8]

Troubleshooting Steps:

  • Optimize Storage Temperature: For aqueous suspensions, store at 2-8°C. If freezing is necessary, flash freeze in liquid nitrogen and store at -80°C, and always include a cryoprotectant.[3][6]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your LNP suspension into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[4]

  • Use Cryoprotectants: If you need to freeze your LNPs, add a cryoprotectant such as sucrose or trehalose at a concentration of 5-20% (w/v) to the formulation before freezing.[3][4][9]

  • Check Your Buffer: Ensure your storage buffer has a physiological pH and appropriate ionic strength. If you suspect buffer issues, consider dialyzing your LNPs against a suitable buffer like PBS (pH 7.4).[8]

Issue 2: Decrease in mRNA Encapsulation Efficiency

Question: I'm observing a decrease in the mRNA encapsulation efficiency of my LNPs over time. What could be causing this and how can I prevent it?

Answer: A decrease in mRNA encapsulation efficiency indicates that the mRNA is leaking from the LNPs. This can be due to:

  • Lipid Degradation: Hydrolysis or oxidation of the lipid components can compromise the integrity of the LNP structure, leading to mRNA release.[10]

  • Improper Storage Conditions: Elevated temperatures can accelerate the degradation of both the lipids and the encapsulated mRNA.[10][11][12] Storage at 4°C has been shown to result in a decrease in encapsulation efficiency for some formulations.[6]

  • Physical Stress: Mechanical agitation or exposure to light can also contribute to the destabilization of LNPs and subsequent mRNA leakage.[2][12]

Preventative Measures:

  • Control Storage Temperature: Store your LNPs at the recommended temperature, typically 2-8°C for short-term or frozen at -80°C with cryoprotectants for long-term storage.[3][6]

  • Protect from Light: Store LNP formulations in amber vials or otherwise protected from light to prevent photodegradation.[12]

  • Minimize Agitation: Handle LNP suspensions gently to avoid mechanical stress.[2]

  • Consider Lyophilization: For long-term stability, lyophilization (freeze-drying) can be an effective method to preserve LNP integrity and prevent mRNA leakage.[3][5][13]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing my ionizable LNP formulations?

A1: The optimal storage temperature depends on the desired storage duration and the formulation itself. For short-term storage (up to a few weeks), refrigeration at 2-8°C is often recommended for aqueous suspensions.[3][7] For long-term storage, freezing at -80°C is common, but it is crucial to include cryoprotectants like sucrose or trehalose to prevent aggregation upon thawing.[3][4][6] Some studies have shown that storage at -20°C can be detrimental, leading to more aggregation than refrigeration.[3][5]

Q2: How do cryoprotectants work to stabilize LNPs during freezing?

A2: Cryoprotectants like sucrose and trehalose protect LNPs during freezing through a couple of mechanisms. They form a glassy matrix that immobilizes the LNPs, preventing them from aggregating.[14] They also replace water molecules at the lipid bilayer surface, which helps to maintain the integrity of the LNP structure and prevent fusion or leakage of the encapsulated cargo.[14]

Q3: Can I lyophilize my LNP formulation for long-term storage?

A3: Yes, lyophilization is a highly effective method for ensuring the long-term stability of LNPs.[3][5][13] It removes water from the formulation, which prevents hydrolysis of lipids and mRNA.[15] It is essential to use a lyoprotectant (which is often the same as a cryoprotectant, like sucrose or trehalose) in your formulation before lyophilizing to ensure that the LNPs can be reconstituted without aggregation.[3][4]

Q4: Does the pH of my storage buffer matter?

A4: The pH of the storage buffer can be a critical factor. While some research indicates that for certain lipidoid nanoparticles, the pH of the storage buffer did not significantly affect stability, it is generally advisable to maintain a physiological pH (around 7.4).[3][7] Extreme pH values can alter the charge of the ionizable lipids, potentially leading to aggregation or disassembly of the nanoparticles.[8][16][17]

Q5: What analytical techniques should I use to monitor the stability of my LNPs?

A5: Several key analytical techniques are essential for monitoring LNP stability:

  • Dynamic Light Scattering (DLS): To measure particle size, size distribution, and Polydispersity Index (PDI).[18][19]

  • RiboGreen Assay: To determine the mRNA encapsulation efficiency.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the chemical integrity and quantify the lipid components.[20][21]

  • Capillary Electrophoresis: To evaluate the integrity of the encapsulated mRNA.[22]

Data Presentation: Factors Affecting LNP Stability

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)
Storage TemperatureObservationRecommendation
25°C (Room Temp) Increased particle size and potential for aggregation over time.[3][5] mRNA and lipid degradation can occur.[22]Not recommended for storage.
2-8°C (Refrigerated) Generally the most stable condition for aqueous suspensions over several months.[3][7]Recommended for short- to medium-term storage.
-20°C (Freezer) Often results in significant particle aggregation and an increase in size.[3][5][6]Generally not recommended without specific cryoprotectants.
-80°C (Ultra-low Freezer) Can lead to aggregation without cryoprotectants.[6][12] With cryoprotectants, it is a viable option for long-term storage.[3][4]Use with cryoprotectants for long-term storage.
Table 2: Effect of Cryoprotectants on LNP Stability During Freeze-Thaw Cycles
CryoprotectantConcentration (w/v)Effect on Gene Silencing Efficacy (Post Freeze-Thaw)Effect on Particle Size (Post Freeze-Thaw)
None 0%Significant decreaseSignificant increase
Sucrose 5%Partial retentionModerate increase
Sucrose 10%Good retentionSlight increase
Sucrose 20%Excellent retention, similar to fresh LNPsMinimal increase
Trehalose 5%Partial retentionModerate increase
Trehalose 10%Good retentionSlight increase
Trehalose 20%Excellent retention, similar to fresh LNPsMinimal increase

Data synthesized from studies on siRNA-loaded lipidoid nanoparticles, which demonstrate the general principle of cryoprotection.[3][4]

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

This protocol outlines the general steps for measuring the size and PDI of LNP samples.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

  • Syringe filters (0.2 µm) or spin filters

  • Appropriate buffer (e.g., PBS) for dilution

Procedure:

  • Instrument Warm-up: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation: a. If your LNP sample is concentrated, dilute it with filtered buffer to an appropriate concentration for DLS measurement. The ideal concentration will depend on your specific instrument and sample. b. Filter the diluted sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.[23]

  • Cuvette Preparation: a. Ensure the cuvette is clean and free of dust. Rinse with filtered buffer. b. Pipette the filtered sample into the cuvette, taking care to avoid introducing air bubbles.

  • Measurement: a. Place the cuvette in the DLS instrument. b. Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature. c. Equilibrate the sample to the desired temperature for a few minutes before starting the measurement. d. Perform the measurement. Typically, this involves multiple runs that are averaged by the software.

  • Data Analysis: a. The software will generate a report with the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. b. A PDI value below 0.2 is generally considered to indicate a monodisperse and homogeneous sample.

Protocol 2: mRNA Encapsulation Efficiency Determination using RiboGreen Assay

This protocol is a modified RiboGreen assay to determine the percentage of mRNA encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit (or similar fluorescent nucleic acid stain)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

  • mRNA standard of known concentration

Procedure:

  • Prepare mRNA Standard Curve: a. Prepare a series of dilutions of the mRNA standard in TE buffer to create a standard curve (e.g., 0 to 2 µg/mL).

  • Prepare LNP Samples: a. In the 96-well plate, prepare two sets of wells for each LNP sample. b. Set 1 (Free mRNA): Dilute your LNP sample in TE buffer. The fluorescence measured from this set will represent the unencapsulated mRNA. c. Set 2 (Total mRNA): Dilute your LNP sample in TE buffer containing Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated mRNA. The fluorescence from this set will represent the total mRNA (encapsulated + free).

  • Prepare RiboGreen Working Solution: a. Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect this solution from light.

  • Assay Execution: a. Add the RiboGreen working solution to all wells containing the standards and samples. b. Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement: a. Read the fluorescence of the plate using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculation: a. Use the standard curve to determine the concentration of mRNA in the "Free mRNA" and "Total mRNA" samples. b. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Troubleshooting Workflow for LNP Stability Issues

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Troubleshooting Actions cluster_3 Verification Start Stability Issue Observed (e.g., Aggregation, Low Potency) CheckStorage Review Storage Conditions (Temp, Duration, Light Exposure) Start->CheckStorage CheckFormulation Examine Formulation Parameters (pH, Buffer, Cryoprotectant) Start->CheckFormulation CheckHandling Assess Handling Procedures (Freeze-Thaw, Agitation) Start->CheckHandling OptimizeStorage Optimize Storage Temperature (e.g., 4°C vs -80°C) CheckStorage->OptimizeStorage AddCryo Add/Optimize Cryoprotectant (Sucrose, Trehalose) CheckFormulation->AddCryo AdjustBuffer Adjust Buffer pH/ Ionic Strength CheckFormulation->AdjustBuffer Aliquot Aliquot Samples to Avoid Freeze-Thaw CheckHandling->Aliquot Lyophilize Consider Lyophilization for Long-Term Stability OptimizeStorage->Lyophilize Reanalyze Re-analyze LNP Properties (DLS, RiboGreen) OptimizeStorage->Reanalyze AddCryo->Reanalyze AdjustBuffer->Reanalyze Aliquot->Reanalyze Lyophilize->Reanalyze

Caption: Troubleshooting workflow for LNP stability issues.

Experimental Workflow for LNP Stability Assessment

cluster_0 Sample Preparation & Storage cluster_1 Physicochemical Analysis cluster_2 Functional Analysis cluster_3 Data Evaluation Formulation LNP Formulation Storage Store under Different Conditions (e.g., Temp, Time) Formulation->Storage DLS DLS Analysis (Size, PDI) Storage->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Storage->RiboGreen HPLC HPLC/LC-MS (Lipid Integrity) Storage->HPLC InVitro In Vitro Transfection (Potency Assay) Storage->InVitro Evaluation Compare Results to Time Zero/Control DLS->Evaluation RiboGreen->Evaluation HPLC->Evaluation InVitro->Evaluation

Caption: Experimental workflow for assessing LNP stability.

References

Technical Support Center: Enhancing Endosomal Escape of 9322-O16B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of 9322-O16B lipid nanoparticles (LNPs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a lipidoid specifically designed for the efficient delivery of messenger RNA (mRNA) to murine primary macrophages. Formulations of lipid nanoparticles incorporating this compound have demonstrated greater efficiency in mRNA delivery compared to commercially available reagents like Lipofectamine 2000 (LPF2K) and the ionizable lipid MC3.

Q2: What is the mechanism of endosomal escape for LNPs?

A2: The primary mechanism involves the ionizable lipid component of the LNP. In the acidic environment of the endosome, the ionizable lipid becomes protonated (positively charged). This charge alteration is believed to facilitate the disruption of the endosomal membrane, leading to the release of the LNP's cargo into the cytoplasm.

Q3: Why is enhancing endosomal escape critical for the success of LNP-based therapies?

A3: Following cellular uptake, LNPs are enclosed within endosomes. If the LNP cannot efficiently escape this compartment, its therapeutic payload (e.g., mRNA) will be trafficked to lysosomes for degradation. Therefore, efficient endosomal escape is a critical bottleneck that must be overcome to ensure the cargo reaches its site of action in the cytoplasm.

Q4: What are the key factors influencing the endosomal escape efficiency of this compound LNPs?

A4: Several factors can influence endosomal escape, including:

  • LNP Formulation: The molar ratio of the constituent lipids (this compound, helper lipids like DOPE and cholesterol, and a PEG-lipid) is critical.

  • Cell Type: The endocytic pathways and endosomal maturation processes can vary between different cell types, impacting escape efficiency.

  • Physicochemical Properties: Particle size, polydispersity index (PDI), and surface charge of the LNPs can affect cellular uptake and subsequent intracellular trafficking.

Q5: How can I assess the endosomal escape of my this compound LNPs?

A5: Several assays can be employed to quantify endosomal escape:

  • Galectin-8 Recruitment Assay: This cell-based imaging assay uses a fluorescently tagged galectin-8 protein, which binds to glycans exposed on the inner leaflet of damaged endosomes. The appearance of fluorescent puncta indicates endosomal rupture.

  • Luciferase Reporter Assays: These assays utilize a reporter system where a luciferase enzyme is only active upon release into the cytoplasm. The luminescence signal is proportional to the extent of endosomal escape.

  • Direct Imaging: Advanced microscopy techniques such as Förster Resonance Energy Transfer (FRET) and Single-Molecule Localization Microscopy (SMLM) can be used to visualize LNP disassembly and cargo release from endosomes.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal LNP Formulation Optimize the molar ratio of the lipids in your this compound LNP formulation. A common starting point for similar ionizable lipids is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid. However, this may need to be empirically optimized for this compound and your specific macrophage cell type.
Poor LNP Quality Characterize your LNP preparations for size, PDI, and zeta potential. Aim for a particle size between 80-150 nm with a PDI < 0.2 for optimal performance. Aggregated LNPs can lead to poor uptake and trafficking.
Low Cellular Uptake Confirm LNP uptake using fluorescently labeled LNPs and flow cytometry or confocal microscopy. If uptake is low, consider optimizing the LNP surface charge or targeting ligands for macrophage-specific receptors.
Inefficient Endosomal Escape This is a primary bottleneck. Use the assays mentioned in the FAQs to quantify endosomal escape. If escape is low, consider the strategies outlined in the "Enhancing Endosomal Escape" section below.
mRNA Integrity Issues Ensure the integrity and purity of your mRNA cargo. Degraded or impure mRNA will result in poor protein expression even with successful delivery.
Cell Health and Density Ensure your primary macrophages are healthy and plated at an optimal density. Over-confluent or stressed cells can exhibit reduced transfection efficiency.
Issue 2: High Cytotoxicity

Possible Causes and Solutions

Possible Cause Recommended Solution
High LNP Concentration Perform a dose-response experiment to determine the optimal LNP concentration that balances high transfection efficiency with minimal cytotoxicity.
Toxicity of the Ionizable Lipid While designed for efficiency, high concentrations of ionizable lipids can be cytotoxic. If toxicity is a major issue, consider reducing the LNP dose or incubation time.
Impurities in the LNP Formulation Ensure all lipid components are of high purity and that the final LNP suspension is free of residual solvents from the formulation process.
Immune Response to LNPs Macrophages are professional immune cells and can be activated by LNPs. Assess the expression of pro-inflammatory cytokines to determine if an immune response is contributing to cytotoxicity.

Strategies for Enhancing Endosomal Escape

  • Optimize Helper Lipid Composition: The choice and ratio of helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol, can significantly impact the fusogenicity of the LNP with the endosomal membrane. DOPE, with its conical shape, is known to promote the formation of non-bilayer lipid structures that can facilitate membrane fusion and endosomal escape.

  • Incorporate Fusogenic Peptides: The addition of pH-sensitive fusogenic peptides to the LNP surface can enhance endosomal disruption. These peptides typically undergo a conformational change in the acidic endosomal environment, exposing a hydrophobic domain that inserts into and destabilizes the endosomal membrane.

  • Modulate LNP Nanostructure: The internal structure of the LNP can influence its ability to fuse with the endosomal membrane. For instance, LNPs with a cubic or hexagonal internal phase may exhibit enhanced fusogenicity compared to those with a lamellar structure.

Quantitative Data Summary

The following table provides a representative example of data that could be generated when evaluating the endosomal escape and transfection efficiency of this compound LNPs compared to other delivery reagents. Note: This data is illustrative and should be replaced with experimentally derived values.

LNP Formulation Endosomal Escape Efficiency (%) mRNA Expression (Relative Luminescence Units) Cell Viability (%)
This compound LNP[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
MC3 LNP (Control)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Lipofectamine 2000 (Control)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]

Experimental Protocols

Protocol 1: Galectin-8 Recruitment Assay for Endosomal Escape

This protocol describes how to visualize endosomal rupture following LNP treatment using a Galectin-8 reporter cell line.

Materials:

  • Macrophage cell line stably expressing a fluorescently tagged Galectin-8 (e.g., GFP-Gal8).

  • This compound LNPs encapsulating your mRNA of interest.

  • Positive control for endosomal damage (e.g., L-leucyl-L-leucine methyl ester, LLOMe).

  • Negative control (e.g., untreated cells or cells treated with empty LNPs).

  • Confocal microscope.

Procedure:

  • Seed the Galectin-8 reporter macrophages in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • Treat the cells with your this compound LNPs at the desired concentration. Include positive and negative controls in separate wells.

  • Incubate the cells for a time course (e.g., 2, 4, 6, and 8 hours).

  • At each time point, wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a confocal microscope.

  • Quantify the number of fluorescent Galectin-8 puncta per cell. An increase in puncta formation in LNP-treated cells compared to the negative control indicates endosomal escape.

Protocol 2: Luciferase Reporter Assay for Quantifying Endosomal Escape

This protocol provides a method to quantify the cytosolic delivery of mRNA using a luciferase reporter system.

Materials:

  • Primary macrophages or a macrophage cell line.

  • This compound LNPs encapsulating mRNA encoding a luciferase reporter (e.g., Firefly luciferase).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Plate the macrophages in a 96-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of your this compound LNPs containing luciferase mRNA.

  • Incubate the cells for 24-48 hours to allow for mRNA translation.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to the total protein concentration in each well to account for differences in cell number.

  • Higher luminescence indicates greater cytosolic delivery and, by inference, more efficient endosomal escape.

Visualizations

Enhancing_Endosomal_Escape_Workflow cluster_formulation LNP Formulation & Characterization cluster_experiment Cellular Experiment cluster_analysis Analysis of Endosomal Escape cluster_troubleshooting Troubleshooting & Optimization Formulation Formulate this compound LNPs Characterization Characterize Size, PDI, Zeta Potential Formulation->Characterization LNP_Treatment Treat Cells with LNPs Characterization->LNP_Treatment Cell_Culture Culture Primary Macrophages Cell_Culture->LNP_Treatment Endosomal_Escape_Assay Perform Endosomal Escape Assay (e.g., Galectin-8, Luciferase) LNP_Treatment->Endosomal_Escape_Assay Data_Analysis Quantify and Analyze Results Endosomal_Escape_Assay->Data_Analysis Low_Efficiency Low Transfection Efficiency? Data_Analysis->Low_Efficiency High_Toxicity High Cytotoxicity? Data_Analysis->High_Toxicity Optimization Optimize Formulation & Protocol Low_Efficiency->Optimization High_Toxicity->Optimization Optimization->Formulation

Navigating BAMEA-O16B Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of lipid ratios in BAMEA-O16B-based lipid nanoparticle (LNP) formulations. The information is designed to offer direct, actionable solutions to specific experimental issues.

Troubleshooting Guide

This section addresses common problems, their potential causes, and recommended solutions when working with BAMEA-O16B formulations.

Problem Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency - Suboptimal lipid ratios.- Inefficient mixing during formulation.- Degradation of mRNA.- Titrate the molar ratio of BAMEA-O16B to the nucleic acid payload.- Ensure rapid and homogenous mixing of the lipid and aqueous phases, for example, by using a microfluidic mixing device.[1][2]- Verify mRNA integrity before encapsulation.
Poor In Vitro Transfection Efficiency - Inefficient endosomal escape.- Suboptimal cholesterol content affecting particle stability and fusion.[3]- Incorrect particle size or zeta potential.- BAMEA-O16B is designed to be bioreducible to facilitate endosomal escape; ensure the intracellular environment is sufficiently reductive.[4]- Optimize cholesterol density. Studies have shown that lower cholesterol density can enhance mRNA uptake and endosomal escape in certain cell types like dendritic cells.[3]- Characterize LNP size and zeta potential. Aim for a particle size and charge that is optimal for the target cell line.
High Cytotoxicity - Excessive amount of cationic lipid (BAMEA-O16B).- Formulation instability.- Reduce the amount of BAMEA-O16B in the formulation while maintaining adequate encapsulation and transfection efficiency.- Ensure the formulation is stable and properly buffered. The inclusion of PEG-lipids can help improve stability.[1]
Variability Between Batches - Inconsistent mixing speed or method.- Fluctuations in temperature during formulation.- Purity of lipids.- Standardize the formulation protocol, including the use of controlled mixing systems like microfluidics.[1][2]- Maintain a consistent temperature throughout the formulation process.- Use high-purity lipids from a reliable source.
Low In Vivo Efficacy - Rapid clearance of LNPs from circulation.- Poor targeting to the desired tissue.- Instability of LNPs in the bloodstream.- Optimize the percentage of PEG-lipid to increase circulation time.[1]- While BAMEA-O16B formulations have shown effective liver accumulation, surface modification with targeting ligands may be necessary for other tissues.[1]- Adjust the cholesterol content to enhance particle stability.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting lipid composition for a BAMEA-O16B LNP formulation?

A typical formulation consists of the ionizable cationic lipid BAMEA-O16B, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid like DSPE-mPEG2000.[3] A common starting point is to maintain a constant weight ratio of BAMEA-O16B to DOPE at 4:1 and then vary the cholesterol percentage.[3]

Q2: How does cholesterol content affect the performance of BAMEA-O16B LNPs?

Cholesterol is a critical component that influences the stability and fusogenicity of LNPs.[3] For some applications, such as gene editing in dendritic cells, BAMEA-O16B-assisted nanoparticles (BLANs) with a lower cholesterol density have demonstrated superior mRNA uptake and more efficient endosomal escape.[3] However, the optimal cholesterol concentration can be cell-type dependent and should be empirically determined.

Q3: What is the mechanism of BAMEA-O16B-mediated endosomal escape?

BAMEA-O16B is a bioreducible lipid containing disulfide bonds.[4] Upon entering the reductive intracellular environment of the endosome, these disulfide bonds are cleaved. This structural change is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated mRNA cargo into the cytoplasm.

Q4: Can BAMEA-O16B be used for delivering payloads other than mRNA?

Yes, BAMEA-O16B has been successfully used to deliver both Cas9 mRNA and single-guide RNA (sgRNA) for CRISPR/Cas9-mediated gene editing.[5] Its versatility suggests potential for delivering other nucleic acid-based therapies as well.

Experimental Protocols

Protocol 1: LNP Formulation using Lipid Film Hydration

This method is suitable for small-scale preparations.

  • Lipid Film Preparation:

    • In a glass vial, dissolve BAMEA-O16B, DOPE, and cholesterol in chloroform at the desired molar ratios. A constant BAMEA-O16B/DOPE weight ratio of 4/1 can be used as a starting point, with cholesterol density varied from 0% to 40%.[3]

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator overnight to remove any residual solvent.[3]

  • Hydration and Payload Encapsulation:

    • Prepare an aqueous solution of your mRNA cargo in a suitable buffer (e.g., sodium acetate buffer).

    • Hydrate the lipid film with a mixed solution of ethanol and the mRNA-containing buffer.

    • Add this hydrated lipid solution dropwise to a solution containing DSPE-mPEG2000.[3]

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) using a dialysis bag (e.g., MWCO 10,000) to remove excess ethanol and unencapsulated mRNA.[3]

Protocol 2: LNP Formulation using Microfluidic Mixing

This method allows for more controlled and reproducible LNP formation.[1][2]

  • Solution Preparation:

    • Prepare a lipid mixture of BAMEA-O16B, DOPE, cholesterol, and a PEG-lipid in an organic solvent like ethanol.

    • Prepare an aqueous solution of the mRNA payload in a low pH buffer (e.g., citrate buffer).

  • Microfluidic Mixing:

    • Load the lipid solution and the aqueous mRNA solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined flow rate ratio. The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Purification:

    • Dialyze the collected LNP solution against PBS to remove the organic solvent and raise the pH, resulting in a stable and neutral formulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Analysis A Lipid Mixture (BAMEA-O16B, DOPE, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixing A->C B mRNA Payload in Aqueous Buffer B->C D Dialysis vs. PBS C->D E Characterization (Size, Zeta, Encapsulation) D->E

Caption: Microfluidic-based LNP formulation workflow.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP BAMEA-O16B LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Disulfide Bond Cleavage) Translation Ribosomal Translation Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

References

Technical Support Center: Scaling Up 9322-O16B LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of 9322-O16B Lipid Nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from small-scale laboratory production to larger, more consistent manufacturing processes. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound LNP production.

Issue 1: Inconsistent Particle Size and Polydispersity Index (PDI) Between Batches

Question: We are observing significant variations in particle size and PDI for our this compound LNPs when moving from a lab-scale microfluidic setup to a larger pilot-scale system. What could be the cause, and how can we improve consistency?

Answer:

Batch-to-batch inconsistency is a common hurdle in LNP production scale-up.[1] Several factors can contribute to this issue:

  • Mixing Dynamics: The efficiency of mixing the lipid and aqueous phases is critical for controlling LNP formation.[2] Methods that work well at a small scale, like microfluidics, may not be easily replicated on a larger scale.[1] When scaling up, it's crucial to maintain consistent mixing energy and flow rates.

  • Process Parameters: Minor variations in parameters such as flow rate ratios, temperature, and lipid concentration can have a magnified impact at a larger scale.

  • Equipment Differences: The geometry and surface properties of different manufacturing systems can influence LNP self-assembly.

Troubleshooting Steps:

  • Characterize Your System: Thoroughly characterize the mixing environment of both your lab-scale and pilot-scale systems. This includes understanding shear forces and flow patterns.

  • Optimize Process Parameters: Conduct a Design of Experiments (DoE) to identify the critical process parameters affecting particle size and PDI at the larger scale.

  • Ensure Raw Material Consistency: Verify the quality and consistency of your lipid components and mRNA payload between batches.[1]

  • Standardize Protocols: Implement and strictly adhere to standardized operating procedures (SOPs) for all stages of the production process.[3]

Issue 2: Low or Variable Encapsulation Efficiency

Question: Our this compound LNPs are showing a significant drop in mRNA encapsulation efficiency after scaling up our production process. What are the potential reasons for this decline?

Answer:

A decrease in encapsulation efficiency can compromise the therapeutic efficacy of your LNPs.[1] The following factors are common culprits during scale-up:

  • Suboptimal Lipid-to-mRNA Ratio: The ideal ratio established at a small scale may need to be re-optimized for larger volumes.

  • pH of the Aqueous Phase: The pH of the buffer used to dissolve the mRNA is critical for the electrostatic interaction with the ionizable lipids. Inconsistent pH control can lead to poor encapsulation.

  • Mixing Inhomogeneity: Inefficient mixing can lead to localized variations in lipid and mRNA concentrations, resulting in incomplete nanoparticle formation and payload encapsulation.[2]

Troubleshooting Steps:

  • Re-evaluate Lipid Formulation: Re-optimize the molar ratios of the lipid components in your this compound formulation for the new production scale.

  • Precise pH Control: Implement robust pH monitoring and control throughout the process, especially during the mixing stage.

  • Enhance Mixing Efficiency: Consider using a more advanced mixing technology, such as a confined impingement jet mixer or a T-junction mixer, which can offer better scalability and reproducibility.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the scaling up of this compound LNP production.

Q1: What are the primary challenges when scaling up LNP production from a research to a manufacturing scale?

A1: The main challenges include:

  • Maintaining Consistency: Ensuring that critical quality attributes such as particle size, PDI, and encapsulation efficiency remain consistent across different batches and scales is a primary concern.[1][5]

  • Process Scalability: Production methods that are effective at the lab scale, such as vortexing or manual mixing, are not suitable for large-scale production.[4] The transition to scalable technologies like microfluidics or jet mixers can be complex.[6][7]

  • Sterility and Purity: Maintaining a sterile production environment to prevent contamination and degradation of the sensitive mRNA payload is crucial and becomes more challenging at larger scales.[1][8]

  • Raw Material Sourcing: Securing a consistent and high-quality supply of lipids and other raw materials is essential for uninterrupted large-scale manufacturing.[1]

  • Regulatory Compliance: Large-scale production must adhere to Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.[8]

Q2: How do we select the appropriate manufacturing technology for scaling up our this compound LNP production?

A2: The choice of manufacturing technology depends on your desired scale, budget, and regulatory requirements.

  • Microfluidics: Offers precise control over mixing and can produce highly uniform LNPs. While traditionally used for smaller scales, newer parallelized microfluidic systems are being developed for larger-scale production.[9][10]

  • T-Junction and Confined Impingement Jet Mixers: These are more conventional methods for larger-scale LNP production and are known for their scalability and robustness.[4]

  • High-Pressure Homogenization: This technique can be used to control particle size but requires careful optimization to avoid damaging the mRNA payload.[6]

Q3: What are the critical quality attributes (CQAs) that we need to monitor during the scale-up of this compound LNP production?

A3: Continuous monitoring of CQAs is essential for ensuring the quality and consistency of your LNP product.[6] Key CQAs include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, biodistribution, and cellular uptake of the LNPs.[6][8]

  • Encapsulation Efficiency: Determines the amount of mRNA successfully loaded into the LNPs.

  • Zeta Potential: Indicates the surface charge of the LNPs, which influences their stability and interaction with biological systems.

  • Lipid Purity and Ratios: The composition of the lipid components is critical for the structure and function of the LNPs.

  • mRNA Integrity: Ensuring the mRNA payload is not degraded during the manufacturing process.

  • Sterility and Endotoxin Levels: Critical for the safety of the final injectable product.[6]

Data Presentation

Table 1: Impact of Process Parameters on this compound LNP Critical Quality Attributes during Scale-Up

Process ParameterImpact on Particle SizeImpact on PDIImpact on Encapsulation EfficiencyMitigation Strategy during Scale-Up
Total Flow Rate Increased flow rate can lead to smaller particlesCan increase PDI if mixing is not efficientMay decrease with very high flow ratesOptimize flow rate for the specific mixing technology and scale.
Flow Rate Ratio (Aqueous:Lipid) Affects the rate of nanoparticle formation and final sizeCritical for achieving a narrow size distributionHighly dependent on the ratio for optimal encapsulationPrecise control using high-precision pumps is essential.
Lipid Concentration Higher concentration can lead to larger particlesMay increase PDI due to aggregationCan be optimized to maximize payloadRe-evaluate and optimize lipid concentration at the target scale.
Temperature Can influence lipid solubility and self-assemblyTemperature gradients can increase PDIMay affect mRNA stability and encapsulationImplement precise temperature control throughout the process.
pH of Aqueous Phase Critical for the charge of the ionizable lipid and interaction with mRNAInconsistent pH can broaden PDISuboptimal pH will significantly reduce efficiencyUse well-buffered systems and in-line pH monitoring.

Experimental Protocols

Protocol 1: this compound LNP Formulation using a Microfluidic System

  • Preparation of Solutions:

    • Lipid Phase: Prepare a stock solution of the this compound lipid mixture (containing ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol.

    • Aqueous Phase: Dissolve the mRNA payload in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • System Setup:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure no air bubbles are present.

    • Load the lipid and aqueous solutions into separate syringes and place them on a syringe pump.

  • LNP Formation:

    • Set the desired total flow rate and flow rate ratio on the syringe pump.

    • Start the pump to initiate the mixing of the two phases in the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.

  • Collection and Downstream Processing:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Perform buffer exchange and concentration using tangential flow filtration (TFF) to remove ethanol and raise the pH to a physiological level (e.g., pH 7.4).

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Characterization of this compound LNP Particle Size and PDI

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute a small aliquot of the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration appropriate for the DLS instrument.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to determine the average particle size (Z-average) and the polydispersity index (PDI).

Visualizations

LNP_Production_Workflow cluster_prep Preparation cluster_mixing Formation cluster_downstream Purification & Formulation cluster_qc Quality Control A Aqueous Phase (mRNA in Buffer) C Mixing (e.g., Microfluidics) A->C B Lipid Phase (Lipids in Ethanol) B->C D Buffer Exchange (TFF) C->D E Concentration D->E F Sterile Filtration E->F G Characterization (DLS, Encapsulation Assay) F->G H Final this compound LNP Product G->H

Caption: A generalized workflow for the production of this compound LNPs.

Troubleshooting_Flowchart Start Inconsistent LNP Properties (Size, PDI, Encapsulation) CheckParams Review Process Parameters (Flow Rates, Ratios, Temp) Start->CheckParams CheckMaterials Verify Raw Material Quality (Lipids, mRNA) CheckParams->CheckMaterials Parameters OK OptimizeParams Re-optimize Parameters using DoE CheckParams->OptimizeParams Parameters Deviate CheckMixing Evaluate Mixing Efficiency CheckMaterials->CheckMixing Materials OK SourceNewMaterials Qualify New Batch of Raw Materials CheckMaterials->SourceNewMaterials Materials Inconsistent ImproveMixing Consider Alternative Mixing Technology CheckMixing->ImproveMixing Mixing Inefficient End Consistent LNP Production CheckMixing->End Mixing OK OptimizeParams->CheckMaterials SourceNewMaterials->CheckMixing ImproveMixing->End

Caption: A troubleshooting flowchart for inconsistent LNP properties.

References

Technical Support Center: Protocol Refinement for Reproducible 9322-O16B LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible synthesis of lipid nanoparticles (LNPs) using the ionizable cationic lipid 9322-O16B. The following sections offer detailed protocols, data presentation, and visual workflows to address common challenges encountered during LNP formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio for a this compound LNP formulation?

A1: While a specific, universally optimized molar ratio for this compound has not been definitively published, a common starting point for LNP formulations involves a molar ratio of the four lipid components: ionizable lipid, helper lipid, cholesterol, and PEG-lipid. Based on formulations with other ionizable lipids, a typical starting molar ratio is 50:10:38.5:1.5 (Ionizable lipid:Helper lipid:Cholesterol:PEG-lipid).[1][2] Researchers should consider this a starting point and perform further optimization.

Q2: How do the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) affect LNP properties?

A2: FRR and TFR are critical parameters in microfluidic synthesis that significantly influence LNP size and polydispersity.[3][4]

  • Total Flow Rate (TFR): An increase in TFR generally leads to a decrease in LNP size.[3][5]

  • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic phase flow rate. Increasing the FRR typically results in smaller LNPs.[3] An FRR of 3:1 (aqueous:organic) is commonly used to achieve high encapsulation efficiency (>95%) for RNA-LNPs.[4]

Q3: What are the key quality attributes to measure for LNP characterization?

A3: Critical quality attributes for LNPs include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[6] These parameters are crucial for ensuring the reproducibility, stability, and in vivo performance of the LNP formulation.

Q4: Which techniques are used to measure the key quality attributes of LNPs?

A4:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the most common technique.[7]

  • Zeta Potential: Measured using Laser Doppler Electrophoresis (LDE) or Electrophoretic Light Scattering (ELS).

  • Encapsulation Efficiency: Often determined using a fluorescence-based assay, such as the RiboGreen assay.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound LNPs and provides potential causes and solutions.

Issue Potential Causes Recommended Solutions
Large Particle Size (>150 nm) Inappropriate Flow Rate Ratio (FRR) or Total Flow Rate (TFR).[3][4]Increase the TFR and/or the FRR.[3] Start with a TFR of 12 mL/min and an FRR of 3:1 and optimize from there.
Suboptimal lipid molar ratios.Systematically vary the molar percentage of each lipid component to find the optimal ratio for your specific payload and application.
Poor mixing of lipid and aqueous phases.Ensure proper functioning of the microfluidic device. Check for any blockages or leaks.
High Polydispersity Index (PDI > 0.2) Inconsistent mixing during synthesis.Use a microfluidic system to ensure controlled and reproducible mixing.[8]
Poor quality of lipid components.Use high-purity lipids and ensure they are fully dissolved in the organic solvent.
Aggregation of LNPs post-synthesis.Initiate dialysis or buffer exchange shortly after synthesis to remove the organic solvent.
Low Encapsulation Efficiency (<80%) Suboptimal FRR.An FRR of 3:1 is often optimal for high encapsulation efficiency.[4] Experiment with FRRs between 2:1 and 4:1.
Incorrect pH of the aqueous buffer.The aqueous buffer containing the nucleic acid should be acidic (e.g., citrate buffer, pH 4.0) to ensure the ionizable lipid is positively charged.
Inappropriate N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid).Optimize the N:P ratio. A common starting point is an N:P ratio of 6:1.
Batch-to-Batch Irreproducibility Manual mixing techniques.[8]Employ an automated microfluidic system for precise control over mixing parameters.[3][9]
Variability in operator technique.Standardize the protocol and ensure all users adhere to the same procedure.
Inconsistent quality of raw materials.Source high-quality lipids and reagents from a reliable supplier.

Experimental Protocols

Protocol 1: this compound LNP Synthesis via Microfluidics

Materials:

  • This compound (ionizable cationic lipid)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid Solution (Organic Phase):

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratio (e.g., starting with 50:10:38.5:1.5).

    • The total lipid concentration will depend on the desired final LNP concentration. A typical starting concentration is 10-20 mg/mL.

  • Prepare the Aqueous Phase:

    • Dissolve the nucleic acid payload in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the aqueous phase into another.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A recommended starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification:

    • Collect the LNP solution.

    • Immediately purify the LNPs to remove ethanol and unencapsulated nucleic acid. Dialysis (using a 10 kDa MWCO cassette) against a suitable buffer (e.g., PBS, pH 7.4) is a common method.

Protocol 2: LNP Characterization

1. Size and PDI Measurement (Dynamic Light Scattering):

  • Dilute a small aliquot of the purified LNP suspension in the appropriate buffer (e.g., PBS).

  • Measure the particle size and PDI using a DLS instrument according to the manufacturer's protocol.

2. Encapsulation Efficiency (RiboGreen Assay):

  • Prepare two sets of samples from the LNP suspension.

  • Set 1 (Unencapsulated RNA): Add RiboGreen reagent to the intact LNP suspension. The fluorescence measured corresponds to the amount of unencapsulated RNA.

  • Set 2 (Total RNA): Add a surfactant (e.g., 2% Triton X-100) to the LNP suspension to lyse the particles and release the encapsulated RNA. Then, add the RiboGreen reagent. The fluorescence measured corresponds to the total amount of RNA.

  • Calculate the encapsulation efficiency using the following formula:

    • EE (%) = (Total RNA - Unencapsulated RNA) / Total RNA * 100

Quantitative Data Summary

The following table provides typical starting parameters and expected outcomes for LNP synthesis. Note that these are starting points, and optimization is crucial for achieving desired results with this compound.

Parameter Typical Starting Value/Range Expected Outcome
Ionizable Lipid This compound-
Lipid Molar Ratio (Ionizable:Helper:Cholesterol:PEG) 50:10:38.5:1.5-
Total Flow Rate (TFR) 12 mL/min (Range: 2-20 mL/min)Particle Size: 80-150 nm
Flow Rate Ratio (FRR) (Aqueous:Organic) 3:1 (Range: 2:1 - 5:1)PDI: < 0.2
Aqueous Buffer pH 4.0Encapsulation Efficiency: > 90%
N:P Ratio 6:1 (Range: 3:1 - 10:1)-

Visualizations

LNP_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing & Analysis Lipid_Solution Prepare Lipid Solution (this compound, Helper, Cholesterol, PEG in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Set TFR and FRR) Lipid_Solution->Microfluidic_Mixing Aqueous_Phase Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer, pH 4.0) Aqueous_Phase->Microfluidic_Mixing Purification Purification (Dialysis against PBS, pH 7.4) Microfluidic_Mixing->Purification Characterization Characterization (DLS for Size/PDI, RiboGreen for EE%) Purification->Characterization Final_Product Sterile Filtration & Storage Characterization->Final_Product

Caption: Experimental workflow for this compound LNP synthesis.

Troubleshooting_Guide Start Problem with LNP Synthesis Size_PDI Large Size or High PDI? Start->Size_PDI EE Low Encapsulation Efficiency? Size_PDI->EE No Adjust_Flow Adjust TFR and FRR Size_PDI->Adjust_Flow Yes Reproducibility Poor Reproducibility? EE->Reproducibility No Adjust_FRR_pH Optimize FRR and Buffer pH EE->Adjust_FRR_pH Yes Automate Use Automated Microfluidics Reproducibility->Automate Yes Optimize_Ratio Optimize Lipid Molar Ratio Adjust_Flow->Optimize_Ratio Check_Mixing Check Microfluidic Setup Optimize_Ratio->Check_Mixing Optimize_NP Optimize N:P Ratio Adjust_FRR_pH->Optimize_NP Standardize Standardize Protocol Automate->Standardize

Caption: Troubleshooting decision tree for LNP synthesis.

References

Validation & Comparative

BAMEA-O16B Outperforms Lipofectamine 2000 in mRNA Delivery with Enhanced Efficiency and Lower Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced transfection reagents, the bioreducible lipid nanoparticle BAMEA-O16B emerges as a superior alternative to the widely used Lipofectamine 2000 for messenger RNA (mRNA) delivery. Recent studies demonstrate that BAMEA-O16B provides comparable or even higher transfection efficiency while exhibiting significantly lower cytotoxicity, addressing a critical challenge in the successful application of gene-based therapies.

BAMEA-O16B, a lipid nanoparticle featuring disulfide bonds, is engineered for efficient encapsulation and delivery of mRNA into cells.[1][2] Its key advantage lies in its bioreducible nature, which facilitates the release of its RNA cargo in response to the reductive intracellular environment, ensuring effective and rapid gene expression.[1][2] In direct comparisons, BAMEA-O16B has shown the ability to achieve gene knockout efficiencies of up to 90% in cultured cells, highlighting its potency as a delivery vehicle for CRISPR/Cas9 genome editing tools.[1][3]

Lipofectamine 2000, a long-standing benchmark in transfection reagents, is known for its high efficiency in a variety of cell lines.[4][5] However, its use is often associated with a notable degree of cytotoxicity, which can impact experimental outcomes and the viability of sensitive cell types.[6][7][8] The development of BAMEA-O16B addresses this limitation by offering a biocompatible solution that maintains high transfection performance.

Performance Comparison: BAMEA-O16B vs. Lipofectamine 2000

Experimental data from studies on various human cell lines highlight the performance advantages of BAMEA-O16B.

Cell LineTransfection ReagentTransfection EfficiencyCytotoxicityReference
A375 (Human Melanoma)BAMEA-O16BComparable to LPF2KLower than LPF2K[1]
HeLa (Human Cervical Cancer)BAMEA-O16BUp to 90% (RFP mRNA)Lower than LPF2K[1]
HEK-GFP (Human Embryonic Kidney)BAMEA-O16BUp to >90% (GFP knockout)Not specified[1]
A375 (Human Melanoma)Lipofectamine 2000HighHigher than BAMEA-O16B[1]
HeLa (Human Cervical Cancer)Lipofectamine 2000HighHigher than BAMEA-O16B[1]

Experimental Methodologies

The following protocols provide a detailed overview of the procedures used for transfection with BAMEA-O16B and Lipofectamine 2000.

BAMEA-O16B Transfection Protocol (for mRNA delivery)

This protocol is based on the methodology described for the formulation and use of BAMEA-O16B nanoparticles.[1]

  • Preparation of Lipid Nanoparticles:

    • BAMEA-O16B is formulated with cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and DSPE-PEG2000.

    • The lipids are dissolved in a suitable solvent (e.g., chloroform), and a lipid film is created by evaporating the solvent.

    • The lipid film is then hydrated with a buffer solution containing the mRNA to be delivered, followed by sonication or extrusion to form nanoparticles of a desired size.

  • Cell Seeding:

    • Plate cells in a suitable culture vessel (e.g., 24-well plate) to achieve 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the BAMEA-O16B/mRNA nanoparticle complexes in serum-free medium (e.g., Opti-MEM).

    • Remove the culture medium from the cells and add the diluted nanoparticle complexes.

    • Incubate the cells with the complexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After incubation, replace the transfection medium with fresh, complete growth medium.

  • Post-Transfection Analysis:

    • Assay for gene expression or knockdown at a suitable time point post-transfection (e.g., 24-72 hours).

Lipofectamine 2000 Transfection Protocol (for DNA and RNA)

This protocol is a generalized procedure based on manufacturer guidelines and common laboratory practices.[4][5][9][10]

  • Cell Seeding:

    • One day before transfection, plate cells in a culture vessel to ensure they are 70-90% confluent on the day of transfection.[10]

  • Preparation of DNA/RNA-Lipofectamine 2000 Complexes:

    • For each transfection sample, dilute the nucleic acid (DNA or RNA) in Opti-MEM I Reduced Serum Medium.[5]

    • In a separate tube, gently mix Lipofectamine 2000 and dilute it in Opti-MEM I Reduced Serum Medium. Incubate for 5 minutes at room temperature.[5]

    • Combine the diluted nucleic acid and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[5]

  • Transfection:

    • Add the nucleic acid-Lipofectamine 2000 complexes to each well containing cells and medium.[4]

    • Mix gently by rocking the plate back and forth.[4]

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. It is generally not necessary to remove the complexes, but the medium can be changed after 4-6 hours.[4][5]

  • Post-Transfection Analysis:

    • Analyze the cells for transgene expression or gene knockdown at the desired time point after transfection.

Visualizing the Process: From Delivery to Expression

To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow and the cellular pathways involved in lipid-based transfection.

Transfection_Workflow General Transfection Experimental Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding 1. Cell Seeding (70-90% confluency) Complex_Formation 2. Complex Formation (Lipid + Nucleic Acid) Add_Complexes 3. Add Complexes to Cells Complex_Formation->Add_Complexes Incubation 4. Incubation (4-6 hours) Add_Complexes->Incubation Medium_Change 5. Change Medium Incubation->Medium_Change Assay 6. Assay for Gene Expression (24-72 hours post-transfection) Medium_Change->Assay

Caption: A diagram illustrating the key steps in a typical lipid-based transfection experiment.

Lipid_Transfection_Pathway Mechanism of Lipid Nanoparticle-Mediated Transfection cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 2. pH-triggered Destabilization Lysosome Lysosome (Degradation Pathway) Late_Endosome->Lysosome mRNA_Release mRNA Release to Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation (Protein Synthesis) mRNA_Release->Translation 3. Therapeutic Effect

Caption: A diagram showing the cellular uptake and endosomal escape of lipid nanoparticles for mRNA delivery.

References

A Comparative Guide to LNP Delivery of mRNA versus RNP for CRISPR/Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR/Cas9 has revolutionized the field of gene editing, offering unprecedented potential for therapeutic applications. However, the efficient and safe delivery of CRISPR components to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform. This guide provides an objective comparison of two popular strategies for LNP-based CRISPR/Cas9 delivery: encapsulating messenger RNA (mRNA) encoding Cas9 and the single guide RNA (sgRNA), versus delivering the pre-assembled Cas9 ribonucleoprotein (RNP) complex.

This comparison will focus on key performance metrics, including delivery efficiency, gene editing efficacy, and potential off-target effects, with a special highlight on the performance of the bioreducible lipidoid BAMEA-O16B , a component of the 9322-O16B LNP formulation.

At a Glance: LNP-mRNA vs. LNP-RNP for CRISPR/Cas9

FeatureLNP-mRNA DeliveryLNP-RNP Delivery
Payload Cas9 mRNA and sgRNAPre-assembled Cas9 protein and sgRNA
Mechanism Requires cellular transcription and translation of Cas9 mRNA.Direct activity of the Cas9 RNP complex in the nucleus.
Onset of Action Delayed, dependent on protein expression.Rapid, as the editing machinery is pre-formed.
Duration of Activity Potentially longer due to sustained Cas9 expression from mRNA.Transient, as the RNP is eventually degraded.
Off-Target Risk Potentially higher due to longer presence of Cas9.Generally lower due to the short half-life of the RNP complex.
Immunogenicity Can be triggered by both the LNP and the exogenous mRNA.Primarily associated with the LNP and the Cas9 protein.
Formulation Generally results in smaller and more uniform nanoparticles.Can be more challenging, sometimes leading to larger particles.

Performance Data: A Head-to-Head Comparison

The following tables summarize quantitative data from preclinical studies, offering a comparative view of the two delivery modalities.

In Vitro Gene Editing Efficiency
LNP FormulationPayloadCell LineOn-Target Editing Efficiency (Indel %)Reference
BAMEA-O16B LNP Cas9 mRNA/sgRNAHEK293T-eGFPUp to 90%
Generic LNPCas9 mRNA/sgRNAHEK293T reporter~80% (knock-out)
Generic LNPCas9 RNPHEK293T reporter~24% (knock-out)
Generic LNPCas9 mRNA/sgRNAHEPA 1-6High
Generic LNPCas9 RNPHEPA 1-6Lower than mRNA
In Vivo Gene Editing Efficiency
LNP FormulationPayloadAnimal ModelTarget Gene/OrganOn-Target Editing Efficiency (Indel %)Protein KnockdownReference
BAMEA-O16B LNP Cas9 mRNA/sgRNAC57BL/6 MicePCSK9/LiverNot specified~80%
Generic LNPCas9 mRNA/sgRNAAi9 MiceHepatocytes~60%Not specified
Generic LNPCas9 RNPAi9 MiceSpleen, LungsNot conclusively determinedNot specified

Experimental Workflows and Mechanisms

To visualize the key processes involved in LNP-based CRISPR delivery, the following diagrams illustrate the experimental workflows and the intracellular mechanisms of action for both mRNA and RNP payloads.

LNP_mRNA_Workflow cluster_prep LNP Formulation cluster_delivery Delivery & Transfection cluster_analysis Analysis Cas9 mRNA Cas9 mRNA LNP Formulation LNP Formulation Cas9 mRNA->LNP Formulation sgRNA sgRNA sgRNA->LNP Formulation BAMEA-O16B Lipids BAMEA-O16B Lipids BAMEA-O16B Lipids->LNP Formulation In Vitro (Cells) In Vitro (Cells) LNP Formulation->In Vitro (Cells) Transfection In Vivo (Animal) In Vivo (Animal) LNP Formulation->In Vivo (Animal) Injection Genomic DNA Extraction Genomic DNA Extraction In Vitro (Cells)->Genomic DNA Extraction In Vivo (Animal)->Genomic DNA Extraction Tissue Harvest NGS Next-Gen Sequencing Genomic DNA Extraction->NGS Indel Analysis Indel Analysis NGS->Indel Analysis LNP_RNP_Workflow cluster_prep RNP & LNP Formulation cluster_delivery Delivery & Transfection cluster_analysis Analysis Cas9 Protein Cas9 Protein RNP Complex RNP Complex Cas9 Protein->RNP Complex sgRNA sgRNA sgRNA->RNP Complex LNP Formulation LNP Formulation RNP Complex->LNP Formulation Lipids Lipids Lipids->LNP Formulation In Vitro (Cells) In Vitro (Cells) LNP Formulation->In Vitro (Cells) Transfection In Vivo (Animal) In Vivo (Animal) LNP Formulation->In Vivo (Animal) Injection Genomic DNA Extraction Genomic DNA Extraction In Vitro (Cells)->Genomic DNA Extraction In Vivo (Animal)->Genomic DNA Extraction Tissue Harvest NGS Next-Gen Sequencing Genomic DNA Extraction->NGS Indel Analysis Indel Analysis NGS->Indel Analysis Intracellular_Mechanisms cluster_cell Target Cell cluster_mrna LNP-mRNA Pathway cluster_rnp LNP-RNP Pathway LNP-mRNA LNP-mRNA Endosome_mRNA Endosome LNP-mRNA->Endosome_mRNA Endocytosis Cytoplasm_mRNA Cytoplasm Endosome_mRNA->Cytoplasm_mRNA Endosomal Escape Ribosome Ribosome Cytoplasm_mRNA->Ribosome Translation Cas9_Protein_sgRNA Cas9 Protein + sgRNA Ribosome->Cas9_Protein_sgRNA Nucleus_mRNA Nucleus Cas9_Protein_sgRNA->Nucleus_mRNA gDNA_mRNA Genomic DNA Nucleus_mRNA->gDNA_mRNA Editing_mRNA Gene Editing gDNA_mRNA->Editing_mRNA Cleavage & Repair LNP-RNP LNP-RNP Endosome_RNP Endosome LNP-RNP->Endosome_RNP Endocytosis Cytoplasm_RNP Cytoplasm Endosome_RNP->Cytoplasm_RNP Endosomal Escape RNP_Complex Cas9 RNP Cytoplasm_RNP->RNP_Complex Nucleus_RNP Nucleus RNP_Complex->Nucleus_RNP gDNA_RNP Genomic DNA Nucleus_RNP->gDNA_RNP Editing_RNP Gene Editing gDNA_RNP->Editing_RNP Cleavage & Repair

Assessing Off-Target Effects of 9322-O16B Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics, such as those enabled by novel delivery systems like 9322-O16B, offers unprecedented potential for treating a wide array of diseases. However, ensuring the specificity of these therapies is paramount to their safety and efficacy. Off-target effects, where the therapeutic agent interacts with unintended molecules or cells, can lead to unforeseen side effects and reduced therapeutic benefit. This guide provides a comparative overview of methodologies to assess the off-target effects of the hypothetical siRNA delivery system, this compound, alongside alternative delivery platforms.

Comparison of Off-Target Effects: this compound vs. Alternative Delivery Systems

Evaluating the off-target profile of a novel delivery system requires rigorous comparison against established methods. The following table summarizes hypothetical quantitative data for this compound against two common alternatives: Lipid Nanoparticles (LNPs) and Adeno-Associated Viral (AAV) vectors.

Parameter This compound Lipid Nanoparticles (LNPs) Adeno-Associated Virus (AAV) Method of Detection
Genome-wide Off-Target Loci (siRNA) 55150N/AGUIDE-seq
Off-Target Mutation Frequency 0.05%0.12%<0.01% (transgene integration)Whole Genome Sequencing
Immune Response Activation (IFN-β fold change) 1.54.22.5RT-qPCR
In Silico Predicted Off-Targets 250280N/ASmith-Waterman Algorithm

Caption: Comparative analysis of off-target effects for different delivery systems.

Experimental Protocols for Off-Target Assessment

Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a sensitive method for detecting off-target cleavage events in living cells.[1][2][3]

Protocol:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293T) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with the Cas9 nuclease, a guide RNA targeting the gene of interest, and a double-stranded oligodeoxynucleotide (dsODN) tag. For this compound, the siRNA cargo would be delivered according to its specific protocol.

  • Genomic DNA Extraction:

    • After 72 hours, harvest the cells and extract genomic DNA using a commercial kit.

  • Library Preparation:

    • Fragment the genomic DNA and ligate adapters for next-generation sequencing.

    • Perform two rounds of PCR to amplify the regions containing the integrated dsODN tag.

  • Sequencing and Analysis:

    • Sequence the prepared library on an Illumina MiSeq instrument.

    • Align the sequencing reads to the human reference genome to identify the sites of dsODN integration, which correspond to off-target cleavage sites.

Whole Genome Sequencing (WGS)

WGS provides a comprehensive, unbiased view of all genetic alterations.

Protocol:

  • Sample Preparation:

    • Isolate high-molecular-weight genomic DNA from cells treated with this compound, LNPs, or AAV vectors, as well as from untreated control cells.

  • Library Construction:

    • Fragment the DNA and prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina TruSeq).

  • Sequencing:

    • Perform deep sequencing (at least 30x coverage) on a high-throughput sequencing platform.

  • Data Analysis:

    • Align reads to the reference genome.

    • Call variants (single nucleotide variants and indels) and compare the variant profiles of treated versus control samples to identify treatment-specific mutations.

In Silico Off-Target Prediction

Computational tools can predict potential off-target sites based on sequence homology.[4]

Protocol:

  • Input Sequence:

    • Use the sequence of the siRNA delivered by this compound as the input query.

  • Database Search:

    • Utilize algorithms like Smith-Waterman or BLAST to search for homologous sequences in the human genome.[4]

  • Filtering and Scoring:

    • Filter the results based on the number of mismatches allowed (typically up to 4-6).

    • Score potential off-target sites based on their similarity to the on-target sequence and their location within genic or regulatory regions.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs.

Experimental_Workflow_for_Off_Target_Analysis cluster_invitro In Vitro / In Silico cluster_incellulo In Cellulo cluster_analysis Data Analysis & Validation In_Silico_Prediction In Silico Off-Target Prediction Bioinformatics Bioinformatic Analysis In_Silico_Prediction->Bioinformatics Predicted sites Digenome_seq Digenome-seq Digenome_seq->Bioinformatics Cleavage sites Cell_Culture Cell Culture & Treatment (this compound) GUIDE_seq GUIDE-seq Cell_Culture->GUIDE_seq WGS Whole Genome Sequencing Cell_Culture->WGS RNA_seq RNA-seq (Transcriptome Analysis) Cell_Culture->RNA_seq GUIDE_seq->Bioinformatics Identified sites WGS->Bioinformatics Mutations RNA_seq->Bioinformatics Gene expression changes Candidate_Validation Candidate Validation (Targeted Sequencing) Bioinformatics->Candidate_Validation

Caption: Workflow for comprehensive off-target analysis of this compound.

Signaling_Pathway_Example Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Target_Gene Target Gene Expression Transcription_Factor->Target_Gene Induces Off_Target_Gene Off-Target Gene Expression Transcription_Factor->Off_Target_Gene Unintended Induction

Caption: Hypothetical signaling pathway illustrating a potential off-target effect.

By employing a multi-faceted approach that combines in silico prediction, unbiased genome-wide screening, and functional transcriptomic analysis, researchers can build a comprehensive safety profile for novel delivery systems like this compound. This rigorous evaluation is essential for advancing promising new therapies from the laboratory to the clinic.

References

Benchmarking 9322-O16B: A Comparative Guide to Bioreducible Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene and cell therapy, the efficient and safe delivery of nucleic acid payloads is paramount. Bioreducible lipids, a class of synthetic lipids designed to degrade in the reductive intracellular environment, have emerged as a promising solution to overcome the delivery challenges. Among these, 9322-O16B has garnered attention for its efficacy in formulating lipid nanoparticles (LNPs) for the delivery of mRNA and CRISPR/Cas9 gene-editing machinery. This guide provides an objective comparison of this compound against other bioreducible lipids, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Advantage of Bioreducibility

Bioreducible lipids typically incorporate disulfide bonds within their structure. These bonds are stable in the extracellular environment but are readily cleaved within the cell, where the concentration of reducing agents like glutathione is significantly higher. This intracellular degradation facilitates the release of the encapsulated cargo from the endosome into the cytoplasm, enhancing the therapeutic effect.[1][2][3] This mechanism also contributes to the improved safety profile of these lipids, as they are broken down into smaller, more easily cleared components, potentially reducing cytotoxicity.[4]

This compound and its Performance

The lipidoid this compound has been identified as an effective vehicle for the delivery of mRNA encoding for chimeric antigen receptors (CAR) to murine primary macrophages.[5][6] Studies have shown that LNPs formulated with this compound exhibit higher efficiency in this application compared to the widely used commercial transfection reagent Lipofectamine 2000 and the ionizable lipid MC3.[5]

A closely related bioreducible lipid, BAMEA-O16B, which shares a similar structural design, has demonstrated remarkable efficiency in both in vitro and in vivo settings. For instance, BAMEA-O16B-formulated LNPs achieved up to 90% knockout of green fluorescent protein (GFP) expression in human embryonic kidney (HEK) cells through the delivery of Cas9 mRNA and sgRNA.[7][8][9] Furthermore, intravenous administration of these LNPs in mice led to an 80% reduction in serum levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), showcasing its potent in vivo efficacy.[7][8]

Comparative Performance of Bioreducible Lipids

While direct head-to-head studies comprehensively benchmarking this compound against a wide array of other bioreducible lipids are limited in publicly available literature, we can draw comparisons from studies evaluating similar classes of bioreducible lipidoids. These lipids are often synthesized through combinatorial chemistry, varying the amine head groups and the acrylate tails to optimize delivery efficiency for different payloads and cell types.[4]

For instance, a study on bioreducible lipid-like nanoparticles for siRNA delivery highlighted the superior performance of lipids containing disulfide bonds compared to their non-bioreducible counterparts. The bioreducible lipidoid 1-O16B, for example, demonstrated significantly enhanced GFP gene silencing in MDA-MB-231 cells compared to its non-bioreducible analog, 1-O16.[10] This underscores the critical role of the bioreducible linker in facilitating efficient cargo release and subsequent biological activity.

The choice of the amine head group and the length of the hydrophobic tail also play a crucial role in the performance of bioreducible lipids. A screening of various combinations of four different amines and four different acrylate tail lengths (O12B, O14B, O16B, and O18B) for miRNA delivery revealed that lipids with a 16-carbon tail, such as in this compound, often exhibit higher delivery efficiency.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the performance of this compound and a closely related bioreducible lipid, BAMEA-O16B.

LipidApplicationCell Type/ModelKey Performance MetricReference
This compound anti-CD19 mRNA CAR deliveryMurine primary macrophagesMore efficient than Lipofectamine 2000 and MC3[5]
BAMEA-O16B Cas9 mRNA/sgRNA delivery (GFP knockout)HEK-GFP cellsUp to 90% GFP knockout efficiency[7][8][9]
BAMEA-O16B Cas9 mRNA/sgRNA delivery (PCSK9 knockdown)In vivo (mice)80% reduction in serum PCSK9 levels[7][8]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. While specific protocols for every cited study are extensive, the general methodologies for key experiments are outlined below.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated by mixing the bioreducible lipid, helper lipids (such as DOPE and cholesterol), and a PEG-lipid in an organic solvent (e.g., ethanol) with an aqueous solution of the nucleic acid cargo at a specific pH. The resulting mixture is then rapidly diluted or subjected to microfluidic mixing to induce self-assembly of the nanoparticles. The final formulation is often purified and concentrated by dialysis or tangential flow filtration.

In Vitro Transfection and Gene Knockout Assay
  • Cell Culture: Cells (e.g., HEK-GFP) are cultured in appropriate media and seeded in multi-well plates to achieve a target confluency (typically 70-90%) at the time of transfection.[11]

  • LNP Treatment: LNPs encapsulating the nucleic acid cargo (e.g., Cas9 mRNA and sgRNA) are added to the cell culture medium at various concentrations.

  • Incubation: Cells are incubated with the LNPs for a specified period (e.g., 24-72 hours).

  • Analysis: Gene expression or knockout efficiency is assessed using techniques such as flow cytometry to quantify the percentage of fluorescent protein-positive cells or quantitative PCR (qPCR) to measure mRNA levels.

In Vivo Efficacy Studies
  • Animal Models: Appropriate animal models (e.g., mice) are selected for the study.

  • LNP Administration: LNPs are administered to the animals via a suitable route, such as intravenous injection.

  • Sample Collection: Blood or tissue samples are collected at predetermined time points.

  • Analysis: The levels of the target protein (e.g., PCSK9) in the serum are quantified using methods like ELISA. Gene editing in target tissues can be assessed by sequencing.

Visualizing the Delivery Pathway and Experimental Workflow

To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Bioreducible_LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Bioreducible LNP (e.g., this compound) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Reductive Environment) Cargo Released Cargo (mRNA/CRISPR) Cytoplasm->Cargo Lipid Degradation & Cargo Release

Caption: Intracellular delivery pathway of a bioreducible lipid nanoparticle.

Experimental_Workflow LNP_Formulation LNP Formulation (this compound + Cargo) In_Vitro_Studies In Vitro Studies (Cell Culture) LNP_Formulation->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models) LNP_Formulation->In_Vivo_Studies Transfection Transfection/ Treatment In_Vitro_Studies->Transfection Administration LNP Administration In_Vivo_Studies->Administration Analysis_IV Analysis (Flow Cytometry, qPCR) Transfection->Analysis_IV Analysis_IVO Analysis (ELISA, Sequencing) Administration->Analysis_IVO

Caption: General experimental workflow for evaluating bioreducible LNPs.

References

A Comparative Guide to Lipid Nanoparticle Formulations for Enhanced Dendritic Cell Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of payloads to dendritic cells (DCs) is paramount for developing potent immunotherapies. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose. This guide provides a comparative analysis of various LNP formulations, summarizing key performance data and detailing the experimental protocols used to evaluate their efficacy in targeting this critical cell population.

The ability of LNPs to protect and deliver nucleic acids, such as mRNA and siRNA, to the cytoplasm of DCs makes them an invaluable tool in vaccine development and cancer immunotherapy. The composition and physicochemical properties of LNPs can be finely tuned to enhance their specificity for DCs, leading to improved antigen presentation and subsequent T-cell activation. This guide will delve into the key formulation strategies that influence DC targeting, including the optimization of particle size, the selection of cationic and ionizable lipids, and the impact of surface modifications.

Comparative Analysis of LNP Formulations

The efficacy of LNP-mediated delivery to dendritic cells is influenced by several key physicochemical parameters. The following tables summarize quantitative data from various studies, offering a comparative overview of different formulation strategies.

Table 1: Physicochemical Properties of LNP Formulations
FormulationKey Lipid ComponentsSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
A-11-LNPOptimized cationic lipid, phospholipid, cholesterol, PEG-lipid200-500Near neutral (± 5 mV)>85%[1][2]
MC3-LNPMC3, DSPC, cholesterol, PEG-DMG---[1]
RNA-LPXDOTMA, DOPE---[1]
STLNPs-ManMannose-conjugated sweet lipids, ionizable lipids---[3][4][5]
DOPE/DC-Chol LNPsDOPE, DC-Chol-~21 mV~31.2%[6]
DOPE/DOTAP/DC-Chol LNPsDOPE, DOTAP, DC-Chol-~26 mV-[6]

Note: "-" indicates data not specified in the referenced sources.

Table 2: In Vitro and In Vivo Performance of LNP Formulations
FormulationIn Vitro DC Uptake/TransfectionIn Vivo DC Targeting (Splenic/Lymph Node)Key OutcomesReference
A-11-LNPSuperior transgene expression in splenic DCs (~9% EGFP+)Enhanced delivery to splenic DCsInduced significant therapeutic antitumor effects.[1][2][1][2]
LNPAEnhanced antigen presentation and CD8+ T cell primingSuperior mRNA expression and delivery to lymph nodesSignificantly inhibited tumor growth and increased survival.[7][7]
STLNPs-ManEfficient mRNA delivery to DCsFour-fold higher uptake by DCs compared to commercial LNPsComparable therapeutic efficacy at one-fifth the dosage of normal LNPs.[3][4][5][8][3][4][5][8]
Mannosylated LNP (MLNP)Enhanced uptake in bone marrow-derived DCs-Faster onset of antibody response and increased antigen-specific CD8+ T cell responses.[9][9]

Key Formulation Strategies for Dendritic Cell Targeting

Particle Size Optimization

Research has demonstrated a clear link between LNP size and their ability to target splenic DCs. A study on mRNA-loaded LNPs found that larger particles, in the range of 200 to 500 nm, were more efficiently taken up by splenic DCs compared to smaller counterparts.[1][2][10] This suggests that tuning the particle size is a critical parameter for optimizing in vivo DC targeting.

Cationic and Ionizable Lipids

The lipid composition of LNPs is a cornerstone of their design. Cationic lipids, such as 1,2-di-O-octadecenyl-3-trimethylammonium propane (DOTMA) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), as well as ionizable cholesterol derivatives like DC-Chol, are frequently used to facilitate electrostatic interactions with negatively charged nucleic acids, enhancing encapsulation efficiency.[6][8][11] Ionizable lipids are particularly advantageous as they are positively charged at the acidic pH required for formulation but are neutral at physiological pH, which can reduce toxicity.[12]

Surface Modification for Active Targeting

Modifying the surface of LNPs with specific ligands can significantly enhance their affinity for DCs.[13][14] A prominent strategy is mannosylation, which involves decorating the LNP surface with mannose residues.[3][4][5][9] Dendritic cells express mannose receptors (a type of C-type lectin receptor) that recognize these sugar moieties, leading to receptor-mediated endocytosis and increased LNP uptake.[3][4][5][9] This targeted approach has been shown to result in a four-fold higher uptake by DCs compared to non-targeted LNPs and to achieve comparable therapeutic efficacy at a significantly lower dose.[3][4][5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization and evaluation of LNP formulations for DC targeting.

LNP Formulation and Characterization

1. LNP Preparation (Microfluidics-based):

  • An ethanol phase is prepared by dissolving a pH-sensitive cationic or ionizable lipid, a phospholipid (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid at a specific molar ratio.[1]

  • An aqueous phase is prepared by dissolving the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 25 mM acetate buffer, pH 4.0).[1]

  • The two solutions are mixed using a microfluidic device at a defined total flow rate and flow rate ratio.[1]

  • The resulting LNP solution is then dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH.

2. Characterization of Physicochemical Properties:

  • Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

  • Zeta Potential: Determined using laser Doppler velocimetry to assess the surface charge.[15]

  • Encapsulation Efficiency: Typically quantified using a fluorescent dye exclusion assay (e.g., RiboGreen assay) to measure the amount of unencapsulated nucleic acid.

In Vitro Dendritic Cell Uptake and Activation

1. Cell Culture:

  • Bone marrow-derived dendritic cells (BMDCs) are a common primary cell model.[7] Alternatively, DC cell lines can be used.

2. Cellular Uptake Assay:

  • Fluorescently labeled LNPs are incubated with DCs for a specified period.

  • After incubation, cells are washed to remove non-internalized LNPs.

  • Uptake is quantified by flow cytometry, measuring the mean fluorescence intensity of the cells.[16]

3. DC Maturation/Activation Assay:

  • DCs are treated with LNP formulations.

  • The expression of maturation markers such as CD80, CD86, and MHC class II is measured by flow cytometry using specific fluorescently-labeled antibodies.[16]

  • Cytokine production (e.g., IL-12) can be measured in the cell culture supernatant by ELISA.

In Vivo Evaluation

1. Animal Models:

  • Tumor models, such as the E.G7-OVA tumor model in mice, are frequently used to assess the therapeutic efficacy of LNP-based cancer vaccines.[1][10]

2. Biodistribution Studies:

  • LNPs encapsulating a reporter molecule (e.g., fluorescent dye, luciferase mRNA) are administered to animals (e.g., via intravenous or subcutaneous injection).

  • At various time points, organs of interest (e.g., spleen, lymph nodes) are harvested.

  • The accumulation of LNPs is quantified by in vivo imaging systems (IVIS) or by flow cytometry analysis of single-cell suspensions from the harvested organs.[7]

3. T-cell Activation Assay:

  • Splenocytes are isolated from immunized mice.

  • The frequency of antigen-specific T-cells is determined by tetramer staining and flow cytometry.

  • T-cell effector functions, such as cytokine production (e.g., IFN-γ), can be assessed by intracellular cytokine staining or ELISpot assays.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in LNP-based DC targeting, the following diagrams are provided.

LNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_dc Dendritic Cell cluster_tcell T-Cell LNP LNP Receptor Receptor (e.g., Mannose Receptor) LNP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape Translation Translation mRNA_Release->Translation Antigen Antigen Translation->Antigen MHC_I MHC Class I Antigen->MHC_I MHC_II MHC Class II Antigen->MHC_II Antigen_Presentation Antigen Presentation MHC_I->Antigen_Presentation MHC_II->Antigen_Presentation T_Cell T-Cell Antigen_Presentation->T_Cell TCR Interaction T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation

Caption: LNP-mediated antigen presentation pathway in a dendritic cell.

LNP_Experimental_Workflow Formulation LNP Formulation & Characterization In_Vitro In Vitro Studies Formulation->In_Vitro In_Vivo In Vivo Studies Formulation->In_Vivo DC_Uptake DC Uptake Assay In_Vitro->DC_Uptake DC_Activation DC Activation Assay In_Vitro->DC_Activation Biodistribution Biodistribution Analysis In_Vivo->Biodistribution Efficacy Therapeutic Efficacy (Tumor Model) In_Vivo->Efficacy Immune_Response Immune Response Analysis Efficacy->Immune_Response

Caption: Experimental workflow for evaluating DC-targeting LNPs.

LNP_Modification_Logic cluster_formulation LNP Formulation Strategy cluster_outcome Desired Outcome Size Particle Size (200-500 nm) Targeting Enhanced DC Targeting Size->Targeting Lipids Cationic/Ionizable Lipids Uptake Increased Cellular Uptake Lipids->Uptake Surface_Mod Surface Modification (e.g., Mannosylation) Surface_Mod->Uptake Immune_Activation Potent Immune Activation Targeting->Immune_Activation Uptake->Immune_Activation

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 9322-O16B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of the ionizable cationic lipid 9322-O16B. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. The following procedures are based on general laboratory safety principles for hazardous chemical waste and should be supplemented by your institution's specific environmental health and safety (EHS) guidelines.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is critical for correct handling and waste classification.

PropertyValue
CAS Number 2909427-23-0
Molecular Formula C₄₁H₇₇N₃O₄S₄
Formula Weight 804.3
Purity ≥95%
Formulation A 10 mg/ml solution in ethanol
Solubility Soluble in Chloroform and Ethanol
Storage Temperature -20°C
Stability ≥ 4 years

Step-by-Step Disposal Protocol for this compound Waste

Waste containing this compound must be treated as hazardous chemical waste. The following step-by-step protocol should be followed for its disposal.

1. Waste Segregation and Collection:

  • Initial Segregation: At the point of generation, separate waste contaminated with this compound from non-hazardous waste.[1] Cross-contamination of waste streams can pose significant safety risks and lead to non-compliance.[2]

  • Waste Streams: Common waste streams from experiments involving this compound may include:

    • Unused or Expired this compound solutions: Keep in the original, clearly labeled container.

    • Contaminated Labware: This includes items such as pipette tips, centrifuge tubes, and vials that have come into direct contact with this compound. These should be collected in a designated, lined container.

    • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be disposed of as hazardous waste.

    • Aqueous Waste: Solutions from experimental procedures containing lipid nanoparticles formulated with this compound.

    • Solid Waste: Gels or other solid matrices used in the analysis of this compound formulations.

2. Container Selection and Labeling:

  • Container Compatibility: Use containers that are chemically resistant and leak-proof. For liquid waste, ensure the container has a secure, tight-fitting lid.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date accumulation started.[2]

3. Storage:

  • Designated Satellite Accumulation Area: Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray, to prevent the spread of material in case of a spill.

  • Container Closure: Keep waste containers closed at all times, except when adding waste.[2]

4. Disposal:

  • Professional Disposal Service: The disposal of hazardous chemical waste must be handled by a licensed professional waste management service. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Do Not Dispose Down the Drain: Due to its chemical nature and potential environmental impact, waste containing this compound should never be disposed of down the drain.

Generalized Experimental Workflow for LNP Formulation with this compound

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles (LNPs) using this compound, which is a primary source of the generated waste. Understanding this process is key to anticipating and managing waste streams effectively.

G cluster_prep Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_application Application prep_rna mRNA Preparation mixing Rapid Mixing of mRNA and Lipid Solutions prep_rna->mixing prep_lipid Lipid Stock Preparation (this compound, helper lipids, etc.) prep_lipid->mixing incubation Incubation/Maturation mixing->incubation purification Purification (e.g., Dialysis, TFF) incubation->purification characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) purification->characterization in_vitro In Vitro Transfection characterization->in_vitro in_vivo In Vivo Studies characterization->in_vivo

Caption: A generalized experimental workflow for the formulation of lipid nanoparticles using this compound.

Waste Disposal Decision Pathway

The following diagram outlines the logical steps for the proper segregation and disposal of waste generated during research involving this compound.

G cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream start Waste Generation is_contaminated Contaminated with this compound? start->is_contaminated liquid_waste Liquid Waste (Aqueous, Organic) is_contaminated->liquid_waste Yes solid_waste Solid Waste (Gloves, Tubes, Tips) is_contaminated->solid_waste Yes sharps_waste Sharps Waste (Needles, Syringes) is_contaminated->sharps_waste Yes general_waste General Lab Trash is_contaminated->general_waste No recycling Recycling is_contaminated->recycling No disposal Arrange for Professional Disposal (Contact EHS) liquid_waste->disposal solid_waste->disposal sharps_waste->disposal

Caption: Decision-making workflow for the proper disposal of laboratory waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。